molecular formula C34H54O4 B15565373 Uvaol diacetate

Uvaol diacetate

Numéro de catalogue: B15565373
Poids moléculaire: 526.8 g/mol
Clé InChI: BAZMEWBREGUVCK-QCNIQUMGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Uvaol diacetate is a useful research compound. Its molecular formula is C34H54O4 and its molecular weight is 526.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C34H54O4

Poids moléculaire

526.8 g/mol

Nom IUPAC

[(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]methyl acetate

InChI

InChI=1S/C34H54O4/c1-21-12-17-34(20-37-23(3)35)19-18-32(8)25(29(34)22(21)2)10-11-27-31(7)15-14-28(38-24(4)36)30(5,6)26(31)13-16-33(27,32)9/h10,21-22,26-29H,11-20H2,1-9H3/t21-,22+,26+,27-,28+,29+,31+,32-,33-,34-/m1/s1

Clé InChI

BAZMEWBREGUVCK-QCNIQUMGSA-N

Origine du produit

United States

Foundational & Exploratory

Uvaol Diacetate: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol diacetate is a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), Uvaol. Uvaol is found in various plant sources, most notably in olives (Olea europaea) and their byproducts.[1] The diacetate form is synthesized by the acetylation of the two hydroxyl groups of Uvaol, a modification that alters its physicochemical properties, such as polarity and solubility, which can, in turn, influence its biological activity and formulation characteristics. This compound is classified as a triterpenoid and is of interest to researchers for its potential pharmacological applications, stemming from the known anti-inflammatory, antioxidant, and pro-apoptotic activities of its parent compound.[1][2][3] This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, methodologies for their determination, and a look into the biological pathways its parent compound modulates.

Physicochemical Properties

The physicochemical data for this compound are summarized below. Data for the parent compound, Uvaol, are also included for comparison where relevant.

PropertyThis compoundUvaol (Parent Compound)
IUPAC Name Urs-12-ene-3β,28-diyl diacetate(3β)-Urs-12-ene-3,28-diol[4]
Synonyms Compound 5 (in some literature)Urs-12-ene-3β,28-diol
CAS Number 157000-65-2545-46-0
Molecular Formula C₃₄H₅₄O₄C₃₀H₅₀O₂
Molecular Weight 526.8 g/mol 442.72 g/mol
Appearance Solid (predicted)White to Off-White Solid
Melting Point Data not available223-225 °C
Boiling Point Data not available (likely decomposes)523.7 °C (estimated)
Solubility 10 mM in DMSOInsoluble in water; Soluble in DMSO (3 mg/mL), slightly soluble in Chloroform and Ethyl Acetate (B1210297).

Note: The molecular weight for this compound was calculated based on its molecular formula.

Spectral Characteristics (Predicted)

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a prominent C=O stretching absorption band for the ester carbonyl groups, typically in the range of 1735-1750 cm⁻¹. The broad O-H stretching band seen in Uvaol (around 3200-3500 cm⁻¹) will be absent, confirming the acetylation of the hydroxyl groups. Absorptions for C-H stretching (below 3000 cm⁻¹) and C-O stretching of the acetate group will also be present.

  • ¹H-NMR Spectroscopy : The proton NMR spectrum would be expected to show two new sharp singlets around δ 2.0-2.1 ppm, corresponding to the six protons of the two acetyl (CH₃CO) groups. The signals for the protons on the carbons bearing the original hydroxyl groups (C-3 and C-28) would be shifted downfield compared to their positions in the Uvaol spectrum, due to the deshielding effect of the adjacent carbonyl group.

  • ¹³C-NMR Spectroscopy : The carbon NMR spectrum would feature two new signals in the downfield region (δ 170-171 ppm) corresponding to the carbonyl carbons of the acetate groups. The signals for the carbons at positions 3 and 28 would also be shifted downfield.

  • Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 526.8. Fragmentation patterns would likely involve the loss of acetic acid moieties (CH₃COOH, 60 Da).

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound are provided below.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

  • Sample Preparation : A small amount of the dry, powdered this compound is placed on a watch glass.

  • Capillary Loading : The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed bottom, aiming for a sample height of about 3 mm.

  • Apparatus Setup : The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Measurement :

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool. A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.

Protocol 2: Solubility Determination

This protocol determines the qualitative or quantitative solubility of this compound in various solvents.

  • Solvent Selection : A range of organic solvents with varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Qualitative Assessment :

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.

    • Observe if the solid dissolves completely. If it does, the compound is considered soluble.

  • Quantitative Assessment (Shake-Flask Method) :

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent to create a saturated solution. The presence of undissolved solid is essential.

    • Seal the vial and place it in a temperature-controlled shaker or water bath (e.g., at 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

    • Filter the supernatant to remove any remaining solid particles.

    • The concentration of this compound in the filtered supernatant is then determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation). This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 3: Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

  • Sample Preparation : The sample must be pure and dry. For NMR, the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, a solid sample can be prepared as a KBr pellet or analyzed directly using an ATR accessory. For MS, the sample is dissolved in a volatile solvent.

  • Data Acquisition :

    • NMR : ¹H, ¹³C, and 2D NMR (like COSY and HMBC) spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (B1202638) (TMS).

    • IR : The spectrum is recorded using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

    • MS : The sample is introduced into a mass spectrometer (e.g., via GC-MS or LC-MS) to determine the mass-to-charge ratio of the molecular ion and its fragments.

  • Data Interpretation : The resulting spectra are analyzed to identify characteristic peaks and fragmentation patterns, which are then correlated with the molecular structure.

Biological Context: Modulation of the PI3K/AKT Signaling Pathway

While direct studies on this compound are limited, its parent compound, Uvaol, has been shown to exert pro-apoptotic effects on human hepatocarcinoma cells by modulating the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. A simplified representation of this pathway and its inhibition leading to apoptosis is shown below.

PI3K_AKT_Pathway cluster_downstream Downstream Effectors GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Activates Bad Bad AKT->Bad Inhibits (via phosphorylation) Uvaol Uvaol / this compound (Predicted) Uvaol->AKT Down-regulates Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits

Uvaol's influence on the PI3K/AKT apoptosis pathway.

In this pathway, the activation of PI3K and subsequently AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad. This allows anti-apoptotic proteins like Bcl-2 to function, thereby preventing cell death. Studies on Uvaol suggest it can down-regulate this pathway, leading to an increase in apoptosis in cancer cells, an effect that may be shared by its diacetate derivative.

References

Unveiling Uvaol Diacetate: A Technical Guide to its Natural Precursor and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Uvaol diacetate, focusing on the isolation of its natural precursor, Uvaol, from primary plant sources and a detailed protocol for its chemical synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Introduction to Uvaol and this compound

Uvaol is a pentacyclic triterpenoid (B12794562) alcohol with the molecular formula C₃₀H₅₀O₂. It is a naturally occurring compound found in various medicinal and dietary plants, notably in olives and grapes. Uvaol has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

This compound, the diacetylated derivative of Uvaol, is a subject of growing interest in medicinal chemistry. Acetylation of natural products is a common strategy to enhance their bioavailability, stability, and therapeutic efficacy. While Uvaol is found in nature, this compound is primarily synthesized from its natural precursor. This guide will detail the extraction and isolation of Uvaol from its principal natural sources and provide a comprehensive protocol for the synthesis of this compound.

Natural Sources and Quantitative Analysis of Uvaol

Uvaol is predominantly found in the leaves and fruits of the olive tree (Olea europaea) and in grape pomace, a byproduct of winemaking. The concentration of Uvaol can vary depending on the plant cultivar, geographical location, and extraction method.

Table 1: Quantitative Analysis of Uvaol in Natural Sources

Plant SourcePlant PartUvaol Content (μg/g of dry weight)Detection MethodReference
Olea europaea (Olive)Leaves314.29 ± 0.97LC-MS[1]
Vitis vinifera (Grape) PomaceNot SpecifiedData on total phenolics and flavonoids available, but specific Uvaol content varies.HPLC[2][3][4][5]

Isolation of Uvaol from Natural Sources

The isolation of Uvaol from plant materials typically involves solvent extraction followed by chromatographic purification. Below are detailed protocols for the extraction of Uvaol from olive leaves and grape pomace.

Experimental Protocol: Extraction and Isolation of Uvaol from Olive Leaves

This protocol describes a standard laboratory procedure for the extraction and isolation of Uvaol from dried olive leaves.

Materials:

  • Dried and powdered olive leaves

  • Methanol (B129727) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Chloroform (B151607) (analytical grade)

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard Uvaol for comparison

Procedure:

  • Extraction:

    • Macerate 100 g of powdered olive leaves in 1 L of methanol for 24 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 200 mL of a methanol-water mixture (9:1 v/v).

    • Perform successive extractions with n-hexane (3 x 200 mL) to remove nonpolar compounds.

    • Further extract the methanol-water phase with ethyl acetate (3 x 200 mL).

    • Combine the ethyl acetate fractions and concentrate them to dryness to yield the ethyl acetate extract, which is enriched in triterpenoids.

  • Column Chromatography:

    • Prepare a silica gel column (slurry packed in n-hexane).

    • Dissolve the ethyl acetate extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor them by TLC using an appropriate mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots on the TLC plates by spraying with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

    • Combine the fractions containing the compound with the same Rf value as the standard Uvaol.

    • Evaporate the solvent from the combined fractions to obtain purified Uvaol.

Experimental Workflow: Isolation of Uvaol

Uvaol_Isolation Plant_Material Dried & Powdered Olive Leaves/Grape Pomace Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane/EtOAc) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Concentration2 Concentration EtOAc_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Pure_Uvaol Purified Uvaol Fraction_Collection->Pure_Uvaol

Caption: Workflow for the isolation of Uvaol from natural sources.

Synthesis of this compound

This compound can be synthesized from Uvaol through an acetylation reaction. This process involves the esterification of the hydroxyl groups of Uvaol with an acetylating agent.

Experimental Protocol: Acetylation of Uvaol

This protocol provides a general method for the acetylation of a diol, which can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve Uvaol (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride (3 mmol, 3 equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Pour the reaction mixture into 50 mL of cold water and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to yield pure this compound.

    • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Synthesis of this compound

Uvaol_Diacetate_Synthesis Uvaol Purified Uvaol Acetylation Acetylation (Acetic Anhydride, Pyridine) Uvaol->Acetylation Reaction_Mixture Reaction Mixture Acetylation->Reaction_Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic Characterization (NMR, MS) Pure_Product->Characterization

Caption: Workflow for the synthesis of this compound from Uvaol.

Signaling Pathways Modulated by Uvaol

Uvaol has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these mechanisms is crucial for the development of Uvaol and its derivatives as therapeutic agents.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. In many cancer cells, this pathway is hyperactivated. Uvaol has been demonstrated to exert anti-proliferative and pro-apoptotic effects by down-regulating the PI3K/Akt pathway. This leads to cell cycle arrest and induction of apoptosis.

PI3K_Akt_Pathway Uvaol Uvaol PI3K PI3K Uvaol->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis p38_MAPK_Pathway Uvaol Uvaol p38_MAPK p38 MAPK Uvaol->p38_MAPK Modulation Stress_Stimuli Inflammatory/ Stress Stimuli Stress_Stimuli->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Phosphorylation Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Targets->Inflammatory_Response

References

Biosynthesis pathway of Uvaol diacetate in plants.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Uvaol (B1682811) Diacetate in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Uvaol, a pentacyclic triterpenoid (B12794562) alcohol, is a significant secondary metabolite found in various plants, most notably the olive (Olea europaea). Its diacetate ester, uvaol diacetate, represents a further modification with altered physicochemical properties that may influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound, from its origins in the central isoprenoid pathway to the final enzymatic modifications. It consolidates current research, presents quantitative data on precursor abundance, details relevant experimental protocols for pathway elucidation, and visualizes the biochemical route and research workflows using pathway diagrams. This document serves as a foundational resource for researchers aiming to understand, isolate, or engineer the production of these valuable natural compounds.

The Core Biosynthetic Pathway of Uvaol

The formation of uvaol is a multi-step enzymatic process originating from the isoprenoid pathway, which is responsible for the synthesis of a vast array of plant natural products. The pathway can be segmented into three main stages: the formation of the universal triterpenoid precursor, the cyclization to the specific triterpene skeleton, and the subsequent functionalization.

Formation of 2,3-Oxidosqualene (B107256)

The biosynthesis of all plant triterpenoids begins with the mevalonic acid (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1][2]. These units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce the C30 hydrocarbon, squalene[2]. The final step in generating the direct precursor for cyclization is the epoxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE)[2].

Cyclization to α-Amyrin

The linear 2,3-oxidosqualene molecule is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically for uvaol biosynthesis, the enzyme α-amyrin synthase (aAS) catalyzes a complex cascade of cyclization and rearrangement reactions to form the pentacyclic triterpene scaffold, α-amyrin[1][3]. This step is a critical branch point, as different OSCs can produce a wide variety of triterpene skeletons from the same precursor.

Oxidation of α-Amyrin to Uvaol

Following the formation of the α-amyrin backbone, subsequent oxidation steps are required to produce uvaol. This hydroxylation is catalyzed by multifunctional cytochrome P450 monooxygenases. Research has identified that enzymes belonging to the CYP716A subfamily are responsible for the three-step oxidation at the C-28 position of α-amyrin[3][4]. The first stable intermediate in this sequence is uvaol (28-hydroxy-α-amyrin). Further oxidation by the same enzyme can convert uvaol to ursolic aldehyde and finally to ursolic acid[3][4].

Putative Biosynthesis of this compound

The formation of this compound from uvaol involves the addition of two acetyl groups, a process known as acetylation. In plants, such reactions are typically catalyzed by O-acetyltransferases , which use acetyl coenzyme A (Acetyl-CoA) as the acetyl donor[5][6]. While the specific enzyme responsible for the di-acetylation of uvaol has not been explicitly characterized in the available literature, the general mechanism is well-established for other plant polysaccharides and secondary metabolites[5][6]. It is hypothesized that one or more specific acetyltransferases catalyze the esterification of the hydroxyl groups on the uvaol molecule to yield this compound.

The complete proposed biosynthetic pathway is visualized below.

G Biosynthesis Pathway of this compound cluster_mva Mevalonate (MVA) Pathway precursor_node precursor_node intermediate_node intermediate_node final_product_node final_product_node enzyme_node enzyme_node putative_enzyme_node putative_enzyme_node pathway_label pathway_label AcetylCoA Acetyl-CoA Oxidosqualene 2,3-Oxidosqualene MVA_path Multiple Steps alphaAmyrin α-Amyrin Oxidosqualene->alphaAmyrin Cyclization Uvaol Uvaol alphaAmyrin->Uvaol C-28 Oxidation Uvaol_Diacetate This compound Uvaol->Uvaol_Diacetate Acetylation AcetylCoA2 2x Acetyl-CoA UAT Putative Uvaol O-Acetyltransferase(s) AcetylCoA2->UAT aAS α-Amyrin Synthase (aAS) aAS->Oxidosqualene:e CYP716A CYP716A (P450) CYP716A->alphaAmyrin:e UAT->Uvaol:e

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data

The concentration of uvaol, the direct precursor to this compound, varies significantly depending on the plant species, cultivar, tissue, and developmental stage. The olive (Olea europaea) is one of the most studied sources.

Plant SourceCultivar/VarietyTissueCompoundConcentration/AmountReference
Olive (Olea europaea)CastellanaOilErythrodiol + Uvaol~2.5-3.5% of total sterols[7]
Olive (Olea europaea)Multiple (Extremadura)Virgin Olive OilErythrodiol + Uvaol1.5 - 3.0% (of sterol fraction)[7]
Olive (Olea europaea)Not specifiedFruit Exocarp (Skin)Erythrodiol + UvaolHigh concentration[7]

Note: Data for uvaol is often presented as a combined percentage with its isomer, erythrodiol, within the sterol fraction of olive oil.

Experimental Protocols

Elucidating a biosynthetic pathway involves a combination of metabolite analysis, gene discovery, and functional characterization. Below are generalized protocols for key experiments in this process.

Protocol: Extraction and Quantification of Triterpenoids

This protocol describes a general method for extracting and analyzing uvaol from plant tissue.

  • Sample Preparation :

    • Collect fresh plant material (e.g., olive fruit skin, leaves).

    • Immediately freeze in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.

  • Extraction :

    • Weigh approximately 1 gram of powdered plant material into a flask.

    • Add 20 mL of a suitable organic solvent (e.g., 96% ethanol, hexane, or ethyl acetate)[8].

    • Perform maceration by stirring at room temperature for 24 hours or use an accelerated method like Soxhlet extraction for 6-8 hours[9].

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis and Quantification (HPLC) :

    • Dissolve a known mass of the crude extract in methanol.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column[8][10].

    • Use a mobile phase gradient, for example, of acetonitrile (B52724) and water.

    • Detect compounds using a UV or Evaporative Light Scattering Detector (ELSD).

    • Quantify uvaol by comparing the peak area to a standard curve generated from a pure uvaol standard.

Protocol: Functional Characterization of Biosynthetic Genes in Yeast

This protocol outlines the heterologous expression of candidate genes (e.g., a P450 oxidase or an acetyltransferase) in Saccharomyces cerevisiae to confirm their function.

  • Gene Cloning :

    • Identify candidate genes from transcriptome data or based on homology.

    • Amplify the full-length coding sequence of the candidate gene from plant cDNA using PCR.

    • Clone the gene into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

  • Yeast Transformation :

    • Transform the expression vector into a suitable yeast strain. For triterpenoid pathways, a strain engineered to produce the necessary precursor (e.g., α-amyrin) is often used[4].

    • Select for transformed yeast colonies on appropriate selective media.

  • Expression and Culture :

    • Grow a starter culture of the transformed yeast in selective media with glucose.

    • Inoculate a larger volume of expression media containing galactose (to induce gene expression) and the precursor substrate (e.g., α-amyrin, if not produced endogenously by the yeast) with the starter culture.

    • Incubate for 48-72 hours with shaking.

  • Metabolite Extraction and Analysis :

    • Harvest the yeast cells by centrifugation.

    • Extract metabolites from the cell pellet and the culture medium using ethyl acetate.

    • Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using GC-MS or LC-MS to identify the reaction product (e.g., uvaol or this compound) by comparing its mass spectrum and retention time to an authentic standard[4].

The following diagram illustrates a typical workflow for identifying and characterizing the genes involved in a plant biosynthetic pathway.

G Experimental Workflow for Pathway Elucidation arrow arrow start Select Plant Material (High Triterpenoid Content) metabolite Metabolite Profiling (LC-MS, GC-MS) start->metabolite transcriptome Transcriptome Sequencing (RNA-Seq) start->transcriptome gene_mining Bioinformatic Analysis (Gene Mining for OSCs, P450s, Acyltransferases) metabolite->gene_mining transcriptome->gene_mining cloning Candidate Gene Cloning (PCR from cDNA) gene_mining->cloning expression Heterologous Expression (e.g., in Yeast, E. coli) cloning->expression assay Enzyme Assays (In vivo / In vitro) expression->assay validation Functional Validation (Product Identification via MS) assay->validation engineering Metabolic Engineering (Pathway Reconstruction) validation->engineering

Caption: A logical workflow for plant biosynthetic pathway discovery.

Conclusion and Future Directions

The biosynthetic pathway to uvaol in plants is well-defined, proceeding from the MVA pathway through the key intermediates 2,3-oxidosqualene and α-amyrin, with critical enzymatic steps catalyzed by α-amyrin synthase and cytochrome P450s of the CYP716A family. The subsequent conversion to this compound is strongly presumed to be an acetylation event catalyzed by one or more O-acetyltransferases.

For researchers and drug development professionals, significant opportunities lie in the definitive identification and characterization of these putative acetyltransferases. Such a discovery would complete our understanding of the pathway and provide a critical tool for the metabolic engineering of microorganisms or plants to produce this compound at scale. Future work should focus on transcriptomic analysis of uvaol-rich plant tissues to identify candidate acetyltransferase genes, followed by functional validation using the experimental protocols outlined in this guide. This knowledge can accelerate the development of novel therapeutics and high-value chemicals derived from this important class of natural products.

References

Uvaol Diacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157000-65-2 Molecular Formula: C34H54O4

This technical guide provides a comprehensive overview of Uvaol (B1682811) diacetate, a derivative of the naturally occurring pentacyclic triterpene, Uvaol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential biological activities based on the extensive research conducted on its parent compound, Uvaol.

Core Compound Identification

Uvaol diacetate is the diacetylated form of Uvaol, a triterpenoid (B12794562) found in various plant sources, notably in the leaves of Nerium oleander. The addition of two acetate (B1210297) groups significantly alters the polarity and may influence the bioavailability and activity of the parent compound.

Table 1: Physicochemical Properties of this compound and Uvaol

PropertyThis compoundUvaol
CAS Number 157000-65-2[1][2]545-46-0[3]
Molecular Formula C34H54O4[1]C30H50O2[3]
Molecular Weight 526.79 g/mol 442.72 g/mol [3]
Appearance Data not availableWhite to Off-White Solid[4]
Melting Point Data not available223-225 °C[3]
Solubility Data not available, expected to be more soluble in nonpolar solvents than Uvaol.Soluble in DMSO; slightly soluble in Chloroform and Ethyl Acetate; insoluble in water.[4][5][6]

Synthesis and Characterization

While specific literature detailing the synthesis and characterization of this compound is limited, a general methodology can be inferred from standard organic chemistry protocols for the acetylation of alcohols.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure for the acetylation of Uvaol. Optimization may be required.

Materials:

Procedure:

  • Dissolve Uvaol in a minimal amount of dry dichloromethane and add pyridine.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.

  • Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.

Characterization

The structure of the synthesized this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the two acetyl groups, characterized by sharp singlets around 2.0 ppm in the 1H NMR spectrum and signals around 21 ppm (methyl carbons) and 170 ppm (carbonyl carbons) in the 13C NMR spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (526.79 g/mol ).

Analytical Methods

A robust analytical method is crucial for the quantification and purity assessment of this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Prepare a standard stock solution of this compound in acetonitrile.

  • Prepare working standard solutions by diluting the stock solution.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in acetonitrile.

  • Set the HPLC parameters (flow rate, injection volume, and detector wavelength). The optimal wavelength for detection will need to be determined.

  • Inject the standard and sample solutions and record the chromatograms.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is scarce, the extensive research on its parent compound, Uvaol, provides a strong basis for predicting its potential therapeutic effects. It is plausible that this compound may act as a prodrug, being hydrolyzed in vivo to release the active Uvaol.

Anti-inflammatory Activity

Uvaol has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.[7][8][9] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][9]

Signaling Pathway: Uvaol exerts its anti-inflammatory effects by inhibiting the pro-inflammatory ERK/STAT3 axis in both inflamed colonic tissues and macrophages.[7]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Uvaol [label="Uvaol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> ERK [color="#5F6368"]; ERK -> STAT3 [color="#5F6368"]; STAT3 -> Inflammation [color="#5F6368"]; Uvaol -> ERK [arrowhead=tee, color="#34A853"]; Uvaol -> STAT3 [arrowhead=tee, color="#34A853"]; } .dot Caption: Uvaol's anti-inflammatory mechanism via ERK/STAT3 inhibition.

Anticancer Activity

Uvaol has shown selective cytotoxic effects against cancer cells, particularly in human hepatocarcinoma (HepG2) cells.[10][11] It induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[10]

Signaling Pathway: The anticancer activity of Uvaol is mediated through the downregulation of the AKT/PI3K signaling pathway, which is crucial for cancer cell survival and proliferation.[10][11]

// Nodes GrowthFactors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; CellSurvival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uvaol [label="Uvaol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> CellSurvival [color="#5F6368"]; Uvaol -> PI3K [arrowhead=tee, color="#EA4335"]; Uvaol -> AKT [arrowhead=tee, color="#EA4335"]; } .dot Caption: Uvaol's anticancer mechanism via PI3K/AKT pathway inhibition.

Wound Healing

Uvaol has been found to promote the migration of fibroblasts and endothelial cells, which are key processes in wound healing.[12] It also enhances the production of extracellular matrix proteins like fibronectin and laminin.[12]

Signaling Pathways: The effects of Uvaol on cell migration are mediated by the PKA and p38-MAPK signaling pathways in endothelial cells and the PKA pathway in fibroblasts.[12]

// Nodes Uvaol [label="Uvaol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA_fibro [label="PKA\n(Fibroblasts)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA_endo [label="PKA\n(Endothelial Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; p38MAPK [label="p38-MAPK\n(Endothelial Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Migration_fibro [label="Fibroblast\nMigration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration_endo [label="Endothelial Cell\nMigration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Uvaol -> PKA_fibro [color="#5F6368"]; Uvaol -> PKA_endo [color="#5F6368"]; Uvaol -> p38MAPK [color="#5F6368"]; PKA_fibro -> Migration_fibro [color="#5F6368"]; PKA_endo -> Migration_endo [color="#5F6368"]; p38MAPK -> Migration_endo [color="#5F6368"]; } .dot Caption: Uvaol's role in promoting cell migration for wound healing.

Conclusion

This compound, as a derivative of the biologically active triterpene Uvaol, holds potential for further investigation in the fields of drug discovery and development. While specific experimental data for the diacetate form is limited, the extensive research on Uvaol provides a strong foundation for exploring its anti-inflammatory, anticancer, and wound-healing properties. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this compound, which will be crucial for enabling more detailed biological evaluations. Future research should focus on confirming the biological activities of this compound and determining if it acts as a prodrug for Uvaol, potentially with improved pharmacokinetic properties.

References

Spectroscopic data (NMR, MS, IR) for Uvaol diacetate characterization.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of uvaol (B1682811) diacetate, a naturally occurring pentacyclic triterpenoid (B12794562) with potential pharmacological applications.

Introduction

Uvaol diacetate is the acetylated derivative of uvaol, a triterpenoid found in various plant species. The addition of two acetate (B1210297) groups to the uvaol backbone significantly alters its physicochemical properties, influencing its solubility, stability, and biological activity. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy and outlines the fundamental experimental protocols for acquiring this data.

Spectroscopic Data

The following tables present a summary of the expected spectroscopic data for this compound. This data is compiled based on the known spectral characteristics of the parent compound, uvaol, and the predictable effects of acetylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of this compound provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data for this compound (Predicted)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~4.50dd11.5, 4.5
H-12~5.25t3.5
H-28a, H-28b~3.85d, d (ABq)11.0
Acetyl CH3 (x2)~2.05, ~2.03s-
Methyl Protons0.75 - 1.25s, d-

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are predicted based on data for uvaol and known acetylation shifts. The exact values may vary depending on the solvent and instrument used.

Table 2: 13C NMR Spectroscopic Data for this compound (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
C-3~81.0
C-12~125.0
C-13~138.0
C-28~70.0
Acetyl C=O (x2)~171.0, ~170.8
Acetyl CH3 (x2)~21.3, ~21.1
Other Aliphatic Carbons15.0 - 60.0

Note: Chemical shifts are referenced to TMS and are predicted based on data for uvaol and known acetylation shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M+H]+527.4Protonated molecular ion
[M+Na]+549.4Sodium adduct
[M-CH3COOH]+466.4Loss of one acetic acid molecule
[M-2(CH3COOH)]+406.3Loss of two acetic acid molecules
Further FragmentsvariousCharacteristic retro-Diels-Alder fragmentation of the triterpene core
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm-1)Functional GroupDescription
~2950-2850C-HAlkane stretching
~1735C=OEster carbonyl stretching (from acetate groups)
~1240C-OEster C-O stretching
~1640C=CAlkene stretching (C-12)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectroscopic characterization of this compound.

Synthesis of this compound

This compound can be synthesized from its precursor, uvaol, through a straightforward acetylation reaction.

Protocol:

  • Dissolve uvaol in a mixture of pyridine (B92270) and acetic anhydride.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • 1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR: Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]+) and other adducts.

  • Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation information for structural confirmation.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm-1.

  • Perform a background scan of the empty ATR crystal before scanning the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product derivative like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Uvaol Uvaol Acetylation This compound (Crude) Uvaol->Acetylation Pyridine, Ac2O Purification Purified this compound Acetylation->Purification Chromatography NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Elucidation Structural Characterization NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Solubility Profile of Uvaol Diacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility of uvaol (B1682811) diacetate, a pentacyclic triterpenoid (B12794562) derivative of significant interest in pharmaceutical research. This document provides a summary of available solubility data for structurally related compounds, detailed experimental protocols for solubility determination, and a theoretical framework for understanding its behavior in various organic solvents.

Introduction

Uvaol diacetate, the acetylated form of uvaol, is a lipophilic molecule with potential applications in drug development stemming from the diverse biological activities of its parent compound, including anti-inflammatory, antioxidant, and anti-cancer properties. A thorough understanding of its solubility in organic solvents is paramount for its extraction, purification, formulation, and in vitro screening. This technical guide consolidates the available information on the solubility of this compound and related triterpenoid acetates, provides detailed methodologies for its experimental determination, and offers a visual representation of a standard solubility testing workflow.

Due to a lack of direct quantitative solubility data for this compound in the public domain, this guide presents data for a structurally analogous compound, betulin (B1666924) diacetate, to provide researchers with a foundational estimate. It is strongly recommended that experimental determination of this compound's solubility be conducted for specific applications.

Predicted Solubility Profile of this compound

The principle of "like dissolves like" governs the solubility of this compound. The presence of two acetate (B1210297) groups introduces some polarity, but the large, nonpolar pentacyclic triterpene core dictates its overall hydrophobic character.

  • High Solubility is Expected in:

    • Chlorinated Solvents: Dichloromethane and chloroform (B151607) are likely to be effective solvents.

    • Polar Aprotic Solvents: Acetone, ethyl acetate, and tetrahydrofuran (B95107) are predicted to be good solvents due to dipole-dipole interactions.

  • Moderate to Good Solubility is Expected in:

    • Alcohols: Shorter-chain alcohols such as methanol, ethanol, and isopropanol (B130326) are expected to dissolve this compound, though potentially to a lesser extent than polar aprotic solvents.

    • Aromatic Hydrocarbons: Solvents like toluene (B28343) may exhibit some solvating capacity due to the nonpolar nature of the triterpenoid skeleton.

  • Low Solubility is Expected in:

    • Nonpolar Aliphatic Solvents: Hexane and other alkanes are unlikely to be effective solvents.

    • Aqueous Solutions: this compound is expected to be virtually insoluble in water.

Quantitative Solubility Data

CompoundSolventTemperature (°C)SolubilityAnalytical MethodReference
Betulin DiacetateEthanolNot Specified5 mg/mL (with ultrasonic)Not Specified[1]
Betulin DiacetateDMSONot Specified< 1 mg/mL (insoluble or slightly soluble)Not Specified[1]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2][3][4] This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in vial shake Shake at constant temperature (24-72h) prep_solvent->shake settle Allow to settle shake->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached. Record the exact amount of solid added.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

    • HPLC: This is the preferred method for its specificity and sensitivity. A calibration curve of known concentrations of this compound should be prepared to quantify the unknown sample.

    • UV-Vis Spectroscopy: If this compound has a suitable chromophore, UV-Vis spectroscopy can be used. A calibration curve must be generated by measuring the absorbance of a series of standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration of the diluted filtrate, taking into account the dilution factor. The results are typically expressed in units of mg/mL or g/L.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a comprehensive framework for researchers working with this compound. By leveraging the provided data on a structurally similar molecule and employing the detailed experimental protocols, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents, a critical step in advancing its research and potential therapeutic applications. The accompanying workflow diagram offers a clear visual aid for the experimental process. It is anticipated that this guide will facilitate the generation of robust and reliable solubility data for this compound, contributing to a more complete understanding of its physicochemical properties.

References

Uvaol Diacetate: A Technical Guide on its Role as a Triterpenoid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvaol (B1682811) diacetate, a derivative of the natural pentacyclic triterpenoid (B12794562) uvaol, is a subject of growing interest within the scientific community. While research has predominantly focused on its precursor, uvaol, the acetylation of hydroxyl groups to form uvaol diacetate presents potential modifications to its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known biological effects of uvaol, with the inferential context of its diacetate form. It delves into the molecular mechanisms, particularly the modulation of key signaling pathways, and offers detailed experimental protocols for its investigation. Quantitative data from relevant studies on uvaol are presented in structured tables for clarity, and logical and signaling pathways are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of uvaol and its derivatives.

Introduction to Uvaol and this compound

Uvaol is a pentacyclic triterpenoid alcohol naturally abundant in olives and olive leaves.[1] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, wound healing, and anticancer properties.[1][2][3] this compound is the diacetylated form of uvaol, where the hydroxyl groups at positions C-3 and C-28 are esterified with acetic acid. While direct biological studies on this compound are limited, the acetylation of similar natural compounds, such as flavonoids, has been shown to enhance their biological activities, including antiproliferative effects.[4] This suggests that this compound may exhibit modified, and potentially enhanced, biological properties compared to uvaol. The addition of acetate (B1210297) groups can increase the lipophilicity of the molecule, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug development.

Biological Activities and Therapeutic Potential

The biological activities described in this section are based on studies conducted on uvaol . It is hypothesized that this compound may exhibit similar, and potentially modulated, activities.

Wound Healing Properties

Uvaol has demonstrated significant potential in promoting cutaneous wound healing. It has been shown to accelerate the migration of fibroblasts and endothelial cells, critical processes in the formation of new tissue. Furthermore, uvaol enhances the production of extracellular matrix proteins, such as fibronectin and laminin, by fibroblasts, which provides the structural framework for tissue repair. In vivo studies have confirmed that topical application of uvaol leads to faster wound closure.

Anticancer Activity

Uvaol exhibits selective cytotoxic effects against cancer cells, with a notable activity against human hepatocellular carcinoma (HepG2) cells. Its anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase. This is achieved through the modulation of key regulatory proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

Anti-inflammatory Effects

Uvaol possesses potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and in animal models of colitis. This anti-inflammatory action is mediated, in part, through the inhibition of the ERK/STAT3 signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the biological effects of uvaol .

Table 1: Cytotoxicity of Uvaol in Human Hepatocellular Carcinoma (HepG2) Cells

Time (hours)IC50 (µg/mL)
2425.2
4818.6
7214.1

Data extracted from a study on the antiproliferative effect of uvaol.

Table 2: Effect of Uvaol on Fibroblast and Endothelial Cell Migration (Wound Closure Rate)

Cell TypeUvaol Concentration (µM)Wound Closure (%)
Fibroblasts5022
Endothelial Cells1036
Endothelial Cells5040

Data from an in vitro scratch assay performed over 24 hours.

Table 3: Effect of Uvaol on Endothelial Cell Tube Formation

TreatmentFold Increase in Tube-like Structures
Uvaol (10 µM)~1.8

In vitro data from a Matrigel-based tube formation assay.

Table 4: In Vivo Wound Healing Effect of Topical Uvaol

TreatmentDay 3 Wound Reduction (%)Day 7 Wound Reduction (%)Day 10 Wound Reduction (%)
Vehicle91935
Uvaol (0.1%)103959
Uvaol (1%)184060

Data from an excisional wound model in mice.

Signaling Pathway Modulation

Uvaol exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these pathways and the putative points of intervention by uvaol.

PKA and p38-MAPK Signaling in Wound Healing

Uvaol-induced migration of endothelial cells is dependent on both the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways. In fibroblasts, the migratory response to uvaol appears to be primarily dependent on the PKA pathway.

PKA_p38_MAPK_Signaling cluster_Endothelial Endothelial Cell cluster_Fibroblast Fibroblast Uvaol Uvaol PKA_E PKA Uvaol->PKA_E p38_MAPK p38-MAPK Uvaol->p38_MAPK PKA_F PKA Uvaol->PKA_F Migration_E Cell Migration PKA_E->Migration_E p38_MAPK->Migration_E Migration_F Cell Migration PKA_F->Migration_F

Uvaol's modulation of PKA and p38-MAPK pathways.
AKT/PI3K Signaling in Cancer

The anticancer activity of uvaol is associated with the downregulation of the AKT/PI3K signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by uvaol contributes to the induction of apoptosis and cell cycle arrest in cancer cells.

AKT_PI3K_Signaling Uvaol Uvaol PI3K PI3K Uvaol->PI3K Inhibits Bax Bax (Pro-apoptotic) Uvaol->Bax Promotes AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits CellCycle Cell Cycle Progression AKT->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis CellCycle->Apoptosis

Uvaol's inhibitory effect on the AKT/PI3K pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to study the biological effects of uvaol and its derivatives.

Synthesis of this compound

This protocol is a general method for the esterification of uvaol to yield this compound, based on the Fisher esterification reaction.

Materials:

Procedure:

  • Dissolve uvaol in a minimal amount of pyridine in a round-bottom flask.

  • Add an excess of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain pure this compound.

  • Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration.

Materials:

  • 6-well or 12-well cell culture plates

  • Fibroblast or endothelial cell lines

  • Complete cell culture medium

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in the plates and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width or area of the scratch at each time point and calculate the percentage of wound closure.

Endothelial Cell Tube Formation Assay

This assay evaluates the pro- or anti-angiogenic potential of a compound.

Materials:

  • 96-well cell culture plates

  • Endothelial cell line (e.g., HUVECs)

  • Basement membrane extract (e.g., Matrigel)

  • Serum-free or low-serum cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest endothelial cells and resuspend them in serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.

  • Seed the cells onto the solidified matrix.

  • Incubate for 4-18 hours at 37°C.

  • Observe the formation of tube-like structures under a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated forms of p38 MAPK and AKT.

Materials:

  • Cell culture dishes

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat them with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

Uvaol, a natural triterpenoid, demonstrates significant therapeutic potential in wound healing, cancer, and inflammation. Its diacetate derivative, this compound, remains a largely unexplored metabolite. Based on the structure-activity relationship of similar natural products, it is plausible that this compound may possess modulated, and potentially enhanced, biological activities. The increased lipophilicity conferred by the acetate groups could lead to improved pharmacokinetic properties, making it a compelling candidate for further investigation.

Future research should focus on the direct biological evaluation of this compound in the assays described in this guide. Comparative studies between uvaol and this compound are crucial to elucidate the impact of acetylation on its therapeutic efficacy and mechanism of action. Furthermore, in vivo studies are warranted to assess the safety and efficacy of this compound in preclinical models of disease. The comprehensive data and protocols presented in this technical guide provide a solid foundation for researchers to embark on the exploration of this compound as a novel therapeutic agent.

References

The Pharmacological Potential of Uvaol Diacetate and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of the pentacyclic triterpene uvaol (B1682811) and its synthetic derivative, uvaol diacetate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. Herein, we summarize key quantitative data, provide detailed experimental methodologies for cited studies, and visualize implicated signaling pathways and experimental workflows.

Introduction: Uvaol and the Rationale for this compound

Uvaol is a natural pentacyclic triterpene alcohol found in various plant sources, most notably in olives (Olea europaea)[1][2][3][4]. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and wound-healing properties[1][3][4]. The structural characteristics of uvaol, particularly the presence of hydroxyl groups at the C-3 and C-28 positions, make it a candidate for chemical modification to potentially enhance its pharmacokinetic and pharmacodynamic profile.

The synthesis of this compound, through the acetylation of these hydroxyl groups, is a strategy to increase the lipophilicity of the parent compound. This modification may lead to improved cell membrane permeability and bioavailability, potentially augmenting its therapeutic efficacy. While the pharmacological activities of uvaol have been the subject of numerous studies, research on this compound is still in its nascent stages. This guide will first detail the established pharmacological potential of uvaol and then explore the prospective applications of this compound based on a chemical understanding of acetylation's effects.

Pharmacological Activities of Uvaol

Uvaol has demonstrated a broad spectrum of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and tissue regenerative properties[3]. These effects are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation[3][5].

Anti-Cancer Activity

Uvaol has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a particular focus on hepatocellular carcinoma (HCC)[2][5]. Its mechanism of action involves the induction of cell cycle arrest and the modulation of critical signaling pathways for cancer cell survival[2][5].

Table 1: Quantitative Data on the Anti-Cancer Activity of Uvaol

CompoundCell LineAssayParameterValueReference
UvaolHepG2 (Hepatocellular Carcinoma)MTT AssayIC50 (24h)25.2 µg/mL[2]
UvaolWRL68 (Normal Liver)MTT AssayIC50 (24h)54.3 µg/mL[2]
UvaolHepG2Cell Cycle AnalysisG0/G1 Phase ArrestSignificant Increase[2]
UvaolHepG2Apoptosis AssayApoptosis InductionSignificant Increase[2]

The primary signaling pathway implicated in the anti-cancer activity of uvaol is the PI3K/AKT pathway. Uvaol has been shown to down-regulate this pathway, which is crucial for cancer cell survival and proliferation[2][5].

Uvaol_Anticancer_Signaling Uvaol Uvaol PI3K PI3K Uvaol->PI3K inhibits Bax Bax Uvaol->Bax activates CellCycleArrest G0/G1 Arrest Uvaol->CellCycleArrest induces AKT AKT PI3K->AKT activates Bcl2 Bcl-2 AKT->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Figure 1: Uvaol's Anti-Cancer Signaling Pathway.

Anti-Inflammatory Activity

Uvaol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators[4][6]. Studies in both in vitro and in vivo models of inflammation have demonstrated its potential as a therapeutic agent for inflammatory conditions[4][6].

Table 2: Quantitative Data on the Anti-Inflammatory Activity of Uvaol

CompoundModelAssayParameterResultReference
UvaolLPS-stimulated RAW264.7 macrophagesNO ProductionInhibitionDose-dependent reduction[7]
UvaolDSS-induced colitis in miceMPO ActivityReductionSignificant decrease[4]
UvaolDSS-induced colitis in micePro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)mRNA ExpressionSignificant reduction[4]
UvaolLipopolysaccharide-Induced Acute Lung Injury in MiceInflammatory Cell InfiltrationReductionSignificant decrease[6]
Wound Healing and Tissue Regeneration

Uvaol has been shown to promote wound healing by enhancing the migration and function of fibroblasts and endothelial cells, which are key players in the tissue repair process[1].

Table 3: Quantitative Data on the Wound Healing Activity of Uvaol

CompoundModelAssayParameterResultReference
Uvaol (50 µM)Fibroblast MigrationScratch AssayWound Closure Rate (22%)Significant increase[1]
Uvaol (10 & 50 µM)Endothelial Cell MigrationScratch AssayWound Closure Rate (36% & 40%)Significant increase[1]
Uvaol (10 µM)Endothelial Tube FormationMatrigel AssayTube-like Structures~1.8-fold increase[1]
Uvaol (0.1% & 1%)Excisional Wound Model in MiceWound Area Reduction (Day 10)59% & 60%Significant increase vs. control (35%)[1]

The wound-healing effects of uvaol are mediated through the activation of the PKA and p38-MAPK signaling pathways in endothelial cells[1].

Uvaol_WoundHealing_Signaling Uvaol Uvaol EndothelialCells Endothelial Cells Uvaol->EndothelialCells acts on PKA PKA EndothelialCells->PKA activates p38MAPK p38-MAPK EndothelialCells->p38MAPK activates CellMigration Cell Migration PKA->CellMigration promotes TubeFormation Tube Formation p38MAPK->TubeFormation promotes

Figure 2: Uvaol's Wound Healing Signaling Pathway.

This compound: Synthesis and Pharmacological Prospects

While direct pharmacological data on this compound is limited in the current literature, its synthesis can be readily achieved through standard acetylation procedures. The increased lipophilicity of this compound is expected to enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency compared to the parent compound.

Proposed Synthesis of this compound

A general and efficient method for the acetylation of alcohols involves the use of acetic anhydride (B1165640) with a catalyst.

Uvaol_Diacetate_Synthesis cluster_reactants Reactants cluster_product Product Uvaol Uvaol UvaolDiacetate This compound Uvaol->UvaolDiacetate AceticAnhydride Acetic Anhydride AceticAnhydride->UvaolDiacetate Catalyst Catalyst (e.g., Expansive Graphite) Catalyst->UvaolDiacetate

Figure 3: Proposed Synthesis of this compound.

Prospective Pharmacological Activities of this compound

Based on the known activities of uvaol and the chemical consequences of acetylation, the following pharmacological potentials for this compound are proposed:

  • Enhanced Anti-Cancer Activity: Increased lipophilicity could lead to higher intracellular accumulation in cancer cells, potentially resulting in lower IC50 values and a more potent pro-apoptotic and anti-proliferative effect.

  • Improved Anti-Inflammatory Effects: Better tissue penetration could enhance its ability to reach sites of inflammation and suppress the production of inflammatory mediators.

  • Neuroprotective Potential: The ability to cross the blood-brain barrier is often correlated with lipophilicity. This compound's increased lipophilicity may enable it to exert neuroprotective effects, a promising area for future investigation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of uvaol's pharmacological potential.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cell lines.

  • Cell Seeding: Seed cells (e.g., HepG2, WRL68) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of uvaol (or this compound) for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Uvaol/Uvaol Diacetate Incubate24h->AddCompound IncubateVariable Incubate (24, 48, 72h) AddCompound->IncubateVariable AddMTT Add MTT Reagent IncubateVariable->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddSolubilizer Add Solubilizing Agent Incubate4h->AddSolubilizer ReadAbsorbance Measure Absorbance at 570 nm AddSolubilizer->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData

Figure 4: MTT Assay Experimental Workflow.

Wound Healing (Scratch) Assay

This in vitro assay is used to measure cell migration.

  • Cell Seeding: Seed fibroblasts or endothelial cells in a 24-well plate and grow to 90-100% confluency.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells twice with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing a low serum concentration (e.g., 1% FBS) and the desired concentrations of uvaol (e.g., 10 µM, 50 µM) or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

In Vivo Excisional Wound Model

This model is used to evaluate the wound healing efficacy of a compound in a living organism.

  • Animal Acclimatization: Acclimate mice or rats to the laboratory conditions for at least one week.

  • Anesthesia and Wounding: Anesthetize the animals and create a full-thickness excisional wound of a specific diameter on the dorsal side.

  • Topical Application: Apply a topical formulation of uvaol (e.g., 0.1% or 1% in a suitable vehicle) or the vehicle control to the wound daily.

  • Wound Measurement: Measure the wound area at regular intervals (e.g., days 3, 7, 10) by tracing the wound boundaries.

  • Data Analysis: Calculate the percentage of wound contraction for each group at each time point.

  • Histological Analysis (Optional): At the end of the study, excise the wound tissue for histological examination to assess tissue regeneration, collagen deposition, and neovascularization.

Conclusion and Future Directions

Uvaol is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and wound-healing properties. Its mechanisms of action, particularly the modulation of the PI3K/AKT signaling pathway, make it an attractive candidate for further drug development.

The synthesis of this compound presents a logical next step in the exploration of this pharmacological scaffold. The anticipated increase in lipophilicity may translate to enhanced bioavailability and efficacy. Future research should focus on the following:

  • Synthesis and Characterization of this compound: The straightforward synthesis of this compound needs to be performed and the compound fully characterized.

  • In Vitro Pharmacological Evaluation: The anti-cancer, anti-inflammatory, and wound-healing properties of this compound should be systematically evaluated in vitro to determine if the acetylated form offers any advantages over the parent compound.

  • Pharmacokinetic Studies: Comparative pharmacokinetic studies of uvaol and this compound are crucial to understand their absorption, distribution, metabolism, and excretion profiles.

  • Neuroprotective Studies: Given the potential for increased blood-brain barrier penetration, the neuroprotective effects of this compound should be investigated in relevant in vitro and in vivo models of neurodegenerative diseases.

References

In Silico Prediction of Uvaol Diacetate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclic triterpenes, a class of natural products widely distributed in the plant kingdom, are of significant interest in drug discovery due to their diverse and potent biological activities.[1] Uvaol, a pentacyclic triterpenoid (B12794562) found in olives (Olea europaea), has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] Its derivative, Uvaol diacetate, offers a modified chemical scaffold that may possess unique bioactivities and improved pharmacokinetic properties.

The integration of in silico methods into natural product-based drug discovery provides a powerful, cost-effective, and time-efficient approach to predict the biological activities of compounds like this compound.[5] By leveraging computational tools, researchers can screen for potential molecular targets, predict pharmacokinetic profiles, and elucidate mechanisms of action before embarking on extensive experimental validation. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of this compound, supported by detailed methodologies and data presentation.

A Predictive Workflow for this compound Bioactivity

The in silico evaluation of a novel or modified natural product follows a structured, multi-step process. This workflow is designed to systematically narrow down potential biological activities and molecular targets, providing a strong theoretical foundation for subsequent experimental work.

G Ligand 1. Ligand Preparation (this compound 3D Structure) ADMET 2. ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Target 3. Target Identification (Reverse Docking & Literature Analysis) ADMET->Target Docking 4. Molecular Docking (Binding Affinity to Targets) Target->Docking MD_Sim 5. Molecular Dynamics (Optional) (Complex Stability) Docking->MD_Sim Analysis 6. Data Analysis & Pathway Mapping Docking->Analysis MD_Sim->Analysis Validation 7. Experimental Validation Plan (Prioritized Assays) Analysis->Validation

Figure 1: A generalized workflow for the in silico prediction of bioactivity.

Ligand Preparation and ADMET Prediction

The initial phase of any in silico study involves preparing the ligand's three-dimensional structure and evaluating its drug-likeness and pharmacokinetic properties. This early assessment helps to identify potential liabilities and ensures that computational resources are focused on promising candidates.

Methodology: Ligand Preparation
  • Obtain 2D Structure: Draw the chemical structure of this compound or obtain its SMILES (Simplified Molecular Input Line Entry System) string. The structure is based on the Uvaol backbone with acetate (B1210297) groups esterified to the hydroxyls at positions C-3 and C-28.

  • Convert to 3D: Use a molecular modeling software (e.g., MarvinSketch, PyMOL, Open Babel) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for realistic docking simulations.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction is vital for assessing the drug-like potential of a compound. Various computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab) can be used to estimate these properties.

Table 1: Predicted Physicochemical and ADMET Properties of this compound | Property | Predicted Value | Parameter Guideline | Drug-Likeness | | :--- | :--- | :--- | :--- | | Physicochemical Properties | | Molecular Weight | 526.8 g/mol | < 500 | High MW | | LogP (Lipophilicity) | > 5.0 | < 5 | High Lipophilicity | | H-Bond Donors | 0 | ≤ 5 | Favorable | | H-Bond Acceptors | 4 | ≤ 10 | Favorable | | TPSA (Topological Polar Surface Area) | 52.6 Ų | < 140 Ų | Favorable | | Pharmacokinetics | | GI Absorption | Low | High | Potential Issue | | BBB Permeant | No | No | Favorable for peripheral targets | | CYP2D6 Inhibitor | No | No | Favorable | | Drug-Likeness Rules | | Lipinski's Rule of Five | 2 Violations (MW > 500, LogP > 5) | 0-1 Violations | Low | | Toxicity | | AMES Toxicity | Non-mutagenic | Non-mutagenic | Favorable | | hERG I Inhibitor | No | No | Favorable |

Note: The values presented are illustrative and would be generated using predictive software like SwissADME or ADMET Predictor®. The violation of Lipinski's rules is common for natural triterpenoids and does not necessarily preclude bioactivity but may suggest challenges with oral bioavailability.

Target Identification and Molecular Docking

With the ligand prepared, the next step is to identify potential protein targets. This can be achieved through literature analysis of similar compounds (like Uvaol) and computational methods such as reverse molecular docking. Molecular docking then predicts the binding affinity and orientation of this compound within the active site of these identified targets.

Predicted Biological Targets

Based on the known activities of Uvaol and other pentacyclic triterpenes, which include anti-inflammatory and anticancer effects, several potential targets can be prioritized.

  • Anti-inflammatory Targets: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and key proteins in the NF-κB signaling pathway.

  • Anticancer Targets: Pro-survival proteins like Bcl-2 and key kinases in the PI3K/AKT pathway.

Methodology: Molecular Docking
  • Protein Preparation: Download the 3D crystal structures of target proteins from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Active Site Definition: Identify the binding pocket (active site) of the protein, typically where the co-crystallized native ligand binds.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina, GOLD) to place the prepared this compound ligand into the defined active site of the target protein. The software will generate multiple binding poses and calculate a corresponding binding energy (or docking score) for each.

  • Analysis: Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Table 2: Predicted Molecular Docking Scores for this compound with Key Targets

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Illustrative) Potential Bioactivity
COX-2 5IKR -9.8 Arg120, Tyr355, Ser530 Anti-inflammatory
PI3Kα 4JPS -9.2 Val851, Lys802, Asp933 Anticancer
Bcl-2 2W3L -8.7 Arg146, Tyr108, Phe104 Pro-apoptotic

| NF-κB (p50/p65) | 1VKX | -8.5 | Arg57, Cys59, Lys147 | Anti-inflammatory |

Note: Binding affinity is represented by the docking score, where a more negative value indicates a stronger predicted interaction.

Signaling Pathway Analysis

The results from molecular docking can be contextualized by mapping the predicted targets onto known signaling pathways. This helps to visualize the potential mechanism of action at a systems level. Given Uvaol's known effects on the PI3K/AKT and NF-κB pathways, this compound is hypothesized to act similarly.

G cluster_0 PI3K/AKT Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Uvaol This compound Uvaol->PI3K Inhibition

Figure 2: Predicted inhibition of the PI3K/AKT pathway by this compound.

Proposed Experimental Validation

In silico predictions must be validated through experimental assays. Based on the computational results, the most promising predicted activities for this compound are anti-inflammatory and anticancer.

Protocol: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

This protocol assesses the ability of this compound to inhibit the production of Prostaglandin E2 (PGE₂), a key product of the COX-2 enzyme in an inflammatory response.

  • Cell Culture: Culture human whole blood or macrophage cell lines (e.g., RAW 264.7).

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the cell cultures and incubate for 24 hours.

  • Quantification of PGE₂: Collect the cell supernatant and measure the concentration of PGE₂ using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE₂ inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of PGE₂ production).

Protocol: In Vitro Anticancer Assay (Cell Viability - MTT Assay)

This protocol measures the cytotoxic effect of this compound on a cancer cell line, such as the human hepatocarcinoma cell line HepG2, where Uvaol has shown activity.

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each time point.

Conclusion

This technical guide outlines a systematic in silico approach to predict and characterize the bioactivity of this compound. The workflow, beginning with ADMET prediction and target identification, followed by molecular docking and pathway analysis, provides a robust framework for generating testable hypotheses. The computational results suggest that this compound is a promising candidate for further investigation as an anti-inflammatory and anticancer agent, warranting the proposed experimental validation to confirm these predicted activities. This integrated strategy of computational and experimental methods is crucial for accelerating the discovery and development of new therapeutics from natural product scaffolds.

References

Methodological & Application

Protocol for the synthesis of Uvaol diacetate from Uvaol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of uvaol (B1682811) diacetate from uvaol via acetylation. The procedure, quantitative data, and characterization are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

Uvaol is a pentacyclic triterpenoid (B12794562) diol with a wide range of reported biological activities. Acetylation of the hydroxyl groups in natural products is a common strategy to modify their physicochemical properties, such as solubility and bioavailability, which can, in turn, enhance their therapeutic potential. This protocol outlines the chemical synthesis of uvaol diacetate from uvaol using acetic anhydride (B1165640) and pyridine (B92270).

Reaction Scheme

The synthesis of this compound proceeds through the acetylation of the two hydroxyl groups of uvaol using acetic anhydride, with pyridine acting as a catalyst and a base to neutralize the acetic acid byproduct.

Chemical Equation:

Uvaol + 2 Acetic Anhydride --(Pyridine)--> this compound + 2 Acetic Acid

Experimental Protocol

This protocol is based on a general and widely established method for the O-acetylation of alcohols.

3.1. Materials and Reagents

  • Uvaol (Substrate)

  • Acetic Anhydride (Reagent)

  • Pyridine, anhydrous (Solvent and Catalyst)

  • Toluene (B28343) (for co-evaporation)

  • Dichloromethane (B109758) (or Ethyl Acetate) (Extraction Solvent)

  • 1 M Hydrochloric Acid (HCl) (for washing)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (for washing)

  • Brine (Saturated aqueous Sodium Chloride solution) (for washing)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Drying agent)

  • Silica (B1680970) Gel (for column chromatography)

  • Solvents for column chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

3.3. Reaction Procedure

  • Preparation: In a clean, dry round-bottom flask, dissolve uvaol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of uvaol) under an inert atmosphere (e.g., Argon).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (a slight excess, e.g., 2.2 to 2.5 equivalents per hydroxyl group, so 4.4 to 5.0 equivalents in total) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the uvaol spot and the appearance of a new, less polar product spot (this compound).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727) to consume any excess acetic anhydride.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • To remove residual pyridine, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash successively with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

3.4. Purification

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound. The fractions containing the pure product can be identified by TLC.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis. Please note that the yield is a theoretical value based on analogous reactions and may vary depending on the specific experimental conditions.

ParameterValue
Starting Material
CompoundUvaol
Molecular FormulaC₃₀H₅₀O₂
Molecular Weight442.72 g/mol
Product
CompoundThis compound
Molecular FormulaC₃₄H₅₄O₄
Molecular Weight526.80 g/mol
Reaction Conditions
ReagentAcetic Anhydride
Solvent/CatalystPyridine
Temperature0 °C to Room Temperature
Reaction TimeMonitored by TLC (typically a few hours)
Theoretical Yield >90% (based on similar acetylations)

Characterization Data of Starting Material (Uvaol)

¹H NMR (DMSO-d₆, 600 MHz) ¹³C NMR (Solvent not specified)
δ (ppm): 0.68, 0.76, 0.77, 0.81, 0.82, 0.83, 0.85, 0.89, 0.90, 0.93, 1.05, 1.13, 1.16, 1.17, 1.18, 1.19, 1.24, 1.26, 1.28, 1.30, 1.32, 1.33, 1.34, 1.35, 1.37, 1.39, 1.44, 1.45, 1.48, 1.49, 1.51, 1.53, 1.55, 1.76, 1.77, 1.85, 1.86, 2.84, 2.85, 2.86, 2.99, 3.00, 3.01, 3.02, 3.35, 3.36, 3.38, 5.06(Specific data not available in the search results)

Expected Characterization of Product (this compound)

Upon successful acetylation, the following changes in the NMR spectra are expected:

  • ¹H NMR: The appearance of two new singlets in the region of δ 2.0-2.2 ppm, corresponding to the methyl protons of the two acetate groups. The signals corresponding to the protons on the carbons bearing the hydroxyl groups in uvaol (e.g., H-3) will shift downfield.

  • ¹³C NMR: The appearance of two new signals around δ 170-171 ppm corresponding to the carbonyl carbons of the acetate groups, and two new signals around δ 21 ppm for the methyl carbons of the acetate groups. The signals for the carbons bearing the hydroxyl groups in uvaol (e.g., C-3 and C-28) will shift downfield.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Uvaol Uvaol Dissolve Dissolve in Pyridine Uvaol->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O React React at RT (Monitor by TLC) Add_Ac2O->React Quench Quench with Methanol React->Quench Workup Work-up (Extraction & Washes) Quench->Workup Purify Purify by Column Chromatography Workup->Purify Uvaol_Diacetate This compound Purify->Uvaol_Diacetate

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Handle all organic solvents with care and dispose of them according to institutional guidelines.

Application Notes & Protocols for High-Yield Production of Uvaol Diacetate from Olive Pomace

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-yield production of uvaol (B1682811) diacetate, a promising bioactive compound, utilizing olive pomace as a readily available and sustainable starting material. The protocols detailed below encompass the extraction of the precursor, uvaol, from olive pomace and its subsequent conversion to uvaol diacetate.

Introduction

Olive pomace, a major byproduct of olive oil production, is a rich source of valuable bioactive molecules, including the pentacyclic triterpene uvaol. Uvaol has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer properties. Its derivative, this compound, is a subject of growing interest for its potential therapeutic applications. This document outlines a high-yield strategy for obtaining this compound, which involves an efficient extraction of uvaol from olive pomace followed by a chemical acetylation step. Two primary extraction techniques, Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE), are presented, offering green and efficient alternatives to conventional solvent extraction.

Data Presentation

The following tables summarize quantitative data related to the uvaol content in olive-related products and the yields of various extraction methods for triterpenes.

Table 1: Uvaol Content in Virgin Olive Oil of Different Cultivars

Olive CultivarUvaol Content (mg/kg)
Picual19.35
Arbequina4.35
Frantoio3.20
Leccino2.80
Koroneiki1.50

Data sourced from a comparative analysis of forty olive cultivars, highlighting the significant variation in uvaol content based on genetic factors.

Table 2: Comparison of Extraction Methods for Triterpenes from Olive Pomace

Extraction MethodKey ParametersTarget CompoundsYield/Efficiency
Supercritical Fluid Extraction (SFE)30 MPa, 60°C, 10% ethanol (B145695) co-solventTriterpenoidsHigh selectivity, environmentally friendly
Ultrasound-Assisted Extraction (UAE)57.34% acetone, 83.69% sonication amplitude, 2 minPhenolic compounds and TriterpenesHigh recovery of phenolics
Pressurized Liquid Extraction (PLE)65-185°C, 8-92% ethanolPhenolic compoundsSignificant increase in yield compared to conventional methods

This table provides a comparative overview of advanced extraction techniques for bioactive compounds from olive pomace.

Experimental Protocols

Part 1: High-Yield Extraction of Uvaol from Olive Pomace

Two primary methods are detailed for the efficient extraction of uvaol.

Protocol 1: Supercritical Fluid Extraction (SFE) of Uvaol

SFE is a green technology that utilizes supercritical fluids, most commonly CO2, to extract compounds with high selectivity.

1. Sample Preparation: a. Dry the olive pomace at 60°C in a forced-air oven to a moisture content below 10%. b. Grind the dried pomace to a particle size of approximately 0.5 mm.

2. SFE System Parameters:

  • Supercritical Fluid: Carbon dioxide (CO₂)
  • Co-solvent: Ethanol (10% w/w)
  • Pressure: 30 MPa (300 bar)
  • Temperature: 60°C
  • CO₂ Flow Rate: 2 kg/h
  • Extraction Time: 120 minutes

3. Procedure: a. Load approximately 100 g of the prepared olive pomace into the extraction vessel of the SFE system. b. Pressurize the system with CO₂ to 30 MPa and heat to 60°C. c. Introduce the ethanol co-solvent. d. Maintain a constant CO₂ flow for 120 minutes to carry out the extraction. e. Depressurize the system and collect the extract from the separator. f. Concentrate the extract under reduced pressure to obtain the crude uvaol-rich fraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Uvaol

UAE utilizes acoustic cavitation to enhance solvent penetration and mass transfer, leading to higher extraction efficiency in shorter times.

1. Sample Preparation: a. Dry fresh olive pomace at 40°C for 48 hours. b. Grind the dried pomace into a fine powder (< 0.5 mm).

2. Extraction Parameters:

  • Solvent: 80% (v/v) aqueous ethanol solution
  • Solid-to-liquid ratio: 1:20 (g/mL)
  • Ultrasonic Frequency: 35 kHz
  • Ultrasonic Power: 300 W
  • Extraction Temperature: 50°C
  • Extraction Time: 60 minutes

3. Procedure: a. Weigh 10 g of powdered olive pomace and place it in a 250 mL Erlenmeyer flask. b. Add 200 mL of the 80% ethanol solvent. c. Place the flask in an ultrasonic bath with temperature control. d. Sonicate for 60 minutes at 50°C. e. After extraction, filter the mixture through Whatman No. 1 filter paper. f. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude uvaol extract.

Part 2: Chemical Synthesis of this compound from Uvaol

This protocol describes a general method for the acetylation of alcohols, which can be adapted for the conversion of uvaol to this compound.

1. Materials:

  • Uvaol-rich extract (from Part 1)
  • Acetic anhydride (B1165640)
  • Pyridine (or another suitable base)
  • Dichloromethane (B109758) (or other appropriate solvent)
  • Saturated sodium bicarbonate solution
  • Anhydrous magnesium sulfate
  • Standard laboratory glassware and magnetic stirrer

2. Procedure: a. Dissolve the crude uvaol extract in a minimal amount of dichloromethane in a round-bottom flask. b. Add an excess of acetic anhydride (e.g., 5-10 equivalents relative to the estimated uvaol content). c. Add a catalytic amount of pyridine. d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. f. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. g. Combine the organic layers and wash with water and then brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

3. Purification: a. The crude this compound can be purified using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Production

G cluster_extraction Part 1: Uvaol Extraction cluster_synthesis Part 2: this compound Synthesis OlivePomace Olive Pomace Preparation Drying & Grinding OlivePomace->Preparation SFE Supercritical Fluid Extraction (SFE) Preparation->SFE Method 1 UAE Ultrasound-Assisted Extraction (UAE) Preparation->UAE Method 2 CrudeUvaol Crude Uvaol Extract SFE->CrudeUvaol UAE->CrudeUvaol Acetylation Acetylation (Acetic Anhydride, Pyridine) CrudeUvaol->Acetylation Purification Column Chromatography Acetylation->Purification UvaolDiacetate Purified this compound Purification->UvaolDiacetate

Caption: Workflow for the production of this compound from olive pomace.

Signaling Pathway: Uvaol's Role in Cell Migration (PKA and p38-MAPK)

G cluster_pka PKA Pathway cluster_p38 p38-MAPK Pathway Uvaol Uvaol PKA PKA Uvaol->PKA p38MAPK p38-MAPK Uvaol->p38MAPK CellMigration Enhanced Cell Migration PKA->CellMigration p38MAPK->CellMigration

Caption: Uvaol promotes cell migration via PKA and p38-MAPK pathways.

Signaling Pathway: Uvaol's Pro-Apoptotic Effect (AKT/PI3K Pathway)

G cluster_akt AKT/PI3K Pathway Uvaol Uvaol PI3K PI3K Uvaol->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Uvaol induces apoptosis by downregulating the AKT/PI3K pathway.

Application Notes and Protocols for Uvaol Diacetate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol (B1682811) diacetate, a diacetylated derivative of the pentacyclic triterpenoid (B12794562) uvaol, is a lipophilic molecule with potential applications in pharmaceutical and nutraceutical research. As a reference standard, it is essential for the accurate identification and quantification of this compound in various matrices, such as plant extracts, formulations, or biological samples. These application notes provide proposed starting methodologies for the analysis of uvaol diacetate using High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PDA) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Uvaol is a naturally occurring triterpenoid found in plants like olive leaves (Olea europaea) and possesses various biological activities, including anti-inflammatory and antioxidant properties.[1] Its diacetate form may be synthesized or found naturally and requires robust analytical methods for its study. The protocols detailed below are based on established methods for similar triterpenoid acetates and are intended to serve as a comprehensive guide for method development and validation.

HPLC-PDA Application Note: Quantification of this compound

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Due to the lack of a strong chromophore in the this compound structure, detection is performed at a low UV wavelength (typically 205-210 nm) to ensure adequate sensitivity.[2] Quantification is based on the external standard method by comparing the peak area of the analyte in a sample to that of a calibrated this compound reference standard.

Proposed Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). A C30 column could also be considered for better separation of structurally similar triterpenoids.[3]

  • Reference Standard: this compound of known purity.

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Other Materials: Class A volumetric glassware, analytical balance, syringe filters (0.45 µm).

2. Standard and Sample Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent. This compound is soluble at 10 mM in DMSO.[4] For RP-HPLC, it is advisable to dissolve it in the mobile phase organic component (e.g., methanol or acetonitrile) if solubility permits.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid matrix like a plant extract, a solid-liquid extraction can be performed. Weigh 1.0 g of the powdered material, add 10 mL of methanol, sonicate for 30 minutes, centrifuge, and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic elution can be used. A starting point could be an isocratic mobile phase of acetonitrile and water (e.g., 85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: Monitor at 210 nm.

4. Method Validation Parameters The developed method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Ensure no interference from the matrix at the retention time of this compound.

  • Linearity: A correlation coefficient (r²) of ≥ 0.999 over the tested concentration range.

  • Accuracy: Recovery should be within 98.0% to 102.0%.

  • Precision: Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by signal-to-noise ratios (e.g., 3:1 for LOD and 10:1 for LOQ).

Quantitative Data Summary (HPLC)

The following table presents expected performance characteristics for a validated HPLC-PDA method for this compound.

ParameterExpected Value
Retention Time (approx.)8 - 12 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
LOD0.1 - 0.5 µg/mL
LOQ0.3 - 1.5 µg/mL
Accuracy (% Recovery)98.0 - 102.0 %
Precision (% RSD)< 2.0 %

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System (C18 Column) Standard->HPLC Sample Sample Extraction Sample->HPLC PDA PDA Detection (210 nm) HPLC->PDA Integration Peak Integration PDA->Integration Quantification Quantification Integration->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation GC GC Separation (HP-5MS Column) Standard->GC Sample Sample Extraction Sample->GC MS MS Detection (EI Source) GC->MS Identification Spectral Identification MS->Identification Quantification Quantification (TIC or EIC) Identification->Quantification

References

Application Notes and Protocols for Assessing Uvaol Diacetate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uvaol diacetate, a derivative of the natural pentacyclic triterpene Uvaol, is a compound of interest for its potential pharmacological activities.[1][2] Assessing its cytotoxic effects is a critical step in the drug development process to determine its therapeutic window and potential off-target toxicities.[3] This document provides detailed application notes and protocols for three common colorimetric cell viability assays—MTT, WST-1, and LDH—to evaluate the cytotoxicity of this compound.

While specific data for this compound is limited in the current scientific literature, the protocols and principles outlined here are based on established methods for assessing the cytotoxicity of natural products, including its parent compound, Uvaol.[4][5] It is presumed that the methodologies for testing Uvaol can be adapted for this compound.

I. Application Notes: Principles of Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

Similar to the MTT assay, the WST-1 assay also measures the metabolic activity of viable cells. It utilizes a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases to form a soluble formazan dye. This eliminates the need for a solubilization step, making the WST-1 assay more convenient and faster than the MTT assay. The amount of formazan produced, measured by absorbance, correlates with the number of metabolically active cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. When the cell membrane integrity is compromised due to cytotoxicity, LDH is released into the cell culture medium. The released LDH activity is measured in the supernatant through a coupled enzymatic reaction that results in the formation of a colored product. The amount of color formed is proportional to the number of lysed cells, thus providing a measure of cytotoxicity.

II. Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

WST-1 Assay Protocol

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Incubation: Incubate the plate for the desired exposure times.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at a wavelength between 420 and 480 nm. A reference wavelength of >600 nm can be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay Protocol

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedures as in the MTT assay. It is crucial to include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

III. Data Presentation

The following table summarizes the reported cytotoxic effects of Uvaol on different cell lines. This data can serve as a reference for designing experiments with this compound.

Cell LineCell TypeAssayIC50 (µg/mL)Exposure Time (hours)
HepG2Human Hepatocellular CarcinomaMTT25.224
WRL68Normal Human LiverMTT54.324
HepG2Human Hepatocellular CarcinomaMTT~14.172

Data adapted from Bonel-Pérez et al. (2020)

IV. Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with this compound compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt MTT Assay incubation->mtt wst1 WST-1 Assay incubation->wst1 ldh LDH Assay incubation->ldh readout Measure Absorbance mtt->readout wst1->readout ldh->readout calculation Calculate % Viability / Cytotoxicity readout->calculation

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway

G Uvaol's Putative Signaling Pathway Uvaol Uvaol PI3K PI3K Uvaol->PI3K Inhibition AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Caption: Uvaol's inhibitory effect on the AKT/PI3K pathway.

References

Application Notes and Protocols for Uvaol Diacetate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the use and efficacy of Uvaol diacetate in topical skincare formulations is limited. The following application notes and protocols are largely extrapolated from research on its parent compound, Uvaol, a well-studied pentacyclic triterpene with known antioxidant, anti-inflammatory, and wound-healing properties.[1][2][3] Researchers should validate these recommendations through specific studies on this compound.

Introduction to this compound

This compound is a derivative of Uvaol, a natural pentacyclic triterpene found in sources such as olives (Olea europaea).[2][4] While Uvaol has demonstrated significant potential for skincare applications, this compound, as an esterified form, may offer advantages in terms of stability and skin penetration, a common strategy for enhancing the bioavailability of active ingredients in topical formulations.

Chemical Structure:

  • Uvaol: C₃₀H₅₀O₂

  • This compound: The precise structure involves the acetylation of the hydroxyl groups of Uvaol. A synonym found in literature is "this compound (Compound 5) derived from Nerium oleunder L."

Potential Benefits in Skin Care: Based on the activities of Uvaol, this compound is hypothesized to possess the following properties beneficial for skin care:

  • Anti-inflammatory: May help in mitigating skin inflammation by modulating inflammatory pathways.

  • Antioxidant: Could protect the skin from oxidative stress induced by environmental factors like UV radiation.

  • Wound Healing and Skin Repair: May promote the migration of fibroblasts and endothelial cells, and stimulate the production of extracellular matrix proteins, aiding in skin regeneration.

  • Anti-aging: By combating inflammation and oxidative stress, it could potentially reduce the signs of premature skin aging.

Quantitative Data Summary (Based on Uvaol Studies)

The following tables summarize quantitative data from studies on Uvaol, which can serve as a benchmark for investigating this compound.

Table 1: In Vitro Efficacy of Uvaol

ParameterCell TypeUvaol ConcentrationResultReference
Cell ViabilityFibroblasts & Endothelial Cells1-100 µMNo significant cytotoxicity observed.
Cell Migration (Fibroblasts)Fibroblasts50 µM22% increase in wound closure after 24h.
Cell Migration (Endothelial Cells)Endothelial Cells10 µMSignificant increase in cell migration.
Tube-like Structure FormationEndothelial Cells10 µM~1.8-fold increase after 6h.
Inhibition of NO ProductionRAW264.7 Macrophages0.0625 - 0.25 µMSignificant dose-dependent inhibition.
Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)LPS-stimulated RAW264.7 Macrophages0.25 µMSignificant reduction in mRNA expression and production.

Table 2: In Vivo Efficacy of Uvaol (Topical Application)

ParameterAnimal ModelUvaol ConcentrationResultReference
Wound ClosureMice1% topical formulation61% wound closure by day 10 (vs. 35% in control).

Signaling Pathways (Based on Uvaol)

Uvaol has been shown to modulate key signaling pathways involved in cell migration and inflammation. It is plausible that this compound interacts with similar pathways.

Uvaol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Skin Cell (Fibroblast/Endothelial) Uvaol Uvaol / this compound PKA PKA Uvaol->PKA Uvaol->PKA p38_MAPK p38 MAPK Uvaol->p38_MAPK ERK_STAT3 ERK/STAT3 Axis Uvaol->ERK_STAT3 Cell_Migration Cell Migration PKA->Cell_Migration ECM_Production ECM Production (Fibronectin, Laminin) PKA->ECM_Production p38_MAPK->Cell_Migration Inflammation Inflammation (↓ TNF-α, IL-6, IL-1β) ERK_STAT3->Inflammation

Caption: Uvaol's proposed signaling pathways in skin cells.

Experimental Protocols

Synthesis of this compound from Uvaol

A standard esterification procedure can be followed. This protocol is a general guideline and should be optimized.

  • Materials: Uvaol, Acetic anhydride (B1165640), Pyridine (B92270) (as catalyst and solvent), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Silica (B1680970) gel for column chromatography, Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture).

  • Procedure:

    • Dissolve Uvaol in a mixture of pyridine and DCM in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the solution.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound using silica gel column chromatography.

    • Characterize the final product using techniques like NMR and Mass Spectrometry.

Formulation of a Topical Cream with this compound

This is a sample oil-in-water (O/W) emulsion formulation.

Table 3: Sample O/W Cream Formulation

PhaseIngredientFunction% (w/w)
A (Oil Phase) Cetearyl AlcoholThickener, Emollient5.0
Glyceryl StearateEmulsifier, Emollient3.0
Caprylic/Capric TriglycerideEmollient8.0
This compound Active Ingredient 0.5 - 2.0
Tocopheryl Acetate (Vitamin E)Antioxidant0.5
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener, Stabilizer0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
FragranceFragranceq.s.
  • Procedure:

    • Heat Phase A and Phase B separately to 75°C.

    • Slowly add Phase A to Phase B with continuous homogenization.

    • Homogenize for 5-10 minutes until a uniform emulsion is formed.

    • Cool the emulsion to 40°C with gentle stirring.

    • Add the components of Phase C individually and mix until uniform.

    • Adjust the pH to 5.5-6.5 if necessary.

In Vitro Skin Penetration Study

This protocol uses Franz diffusion cells to assess the skin penetration of this compound.

Skin_Penetration_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Skin_Prep Prepare Skin Membrane (e.g., porcine ear skin) Franz_Cell Mount Skin in Franz Diffusion Cell Skin_Prep->Franz_Cell Formulation_Prep Prepare this compound Formulation Application Apply Formulation to Donor Compartment Formulation_Prep->Application Franz_Cell->Application Sampling Collect Samples from Receptor Compartment at Time Intervals Application->Sampling Analysis Quantify this compound in Samples (e.g., HPLC) Sampling->Analysis Data_Analysis Calculate Flux and Permeability Coefficient Analysis->Data_Analysis

Caption: Workflow for in vitro skin penetration study.

  • Procedure:

    • Excised skin (e.g., porcine or human) is mounted on Franz diffusion cells.

    • The receptor compartment is filled with a suitable buffer (e.g., PBS with a solubility enhancer for the lipophilic compound).

    • The formulated product containing this compound is applied to the skin surface in the donor compartment.

    • Samples are withdrawn from the receptor compartment at predetermined time points.

    • The concentration of this compound in the samples is quantified using a validated analytical method like HPLC.

    • At the end of the study, the skin can be tape-stripped or sectioned to determine the amount of this compound retained in the stratum corneum and viable epidermis/dermis.

Stability Testing of the Formulation

Stability testing is crucial to ensure the quality and shelf-life of the final product.

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Quantification of this compound content over time.

    • Microbiological: Microbial count to ensure preservative efficacy.

  • Conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.

    • Long-term Stability: 25°C ± 2°C / 60% RH ± 5% RH for at least 12 months.

    • Freeze-Thaw Cycling: Cycles between -10°C and 25°C to assess emulsion stability.

  • Methodology:

    • Prepare multiple batches of the formulation.

    • Store samples in the intended final packaging at the specified conditions.

    • At defined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and evaluate the physical, chemical, and microbiological parameters.

    • Analyze the degradation kinetics of this compound to predict the product's shelf life.

Conclusion for Researchers

While this compound presents a promising avenue for skincare innovation due to the established benefits of its parent compound, Uvaol, rigorous research is required. The protocols and data presented here serve as a foundational guide for scientists and drug development professionals to initiate their investigations into the efficacy, stability, and formulation of this compound for topical applications. Key areas for future research include confirming the anti-inflammatory and antioxidant activity of this compound itself, optimizing formulation for enhanced skin delivery, and conducting clinical trials to validate its anti-aging and skin health benefits.

References

Uvaol Diacetate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current literature review, there is no available scientific data specifically evaluating the efficacy of uvaol (B1682811) diacetate as a potential agent in cancer research. The process of diacetylation, which involves the addition of two acetyl groups, can alter the biological activity of a compound, and in some related triterpenoids, acetylation has been shown to be unfavorable for anticancer potential.

The following application notes and protocols are based on the extensively studied parent compound, uvaol . These notes are intended to provide a comprehensive guide for researchers interested in the potential anticancer activities of uvaol and its derivatives.

Application Notes

Uvaol, a natural pentacyclic triterpene found in sources like olives, has demonstrated significant anti-cancer properties in preclinical in vitro studies.[1][2] Its primary mechanism of action in hepatocellular carcinoma (HCC) involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[3]

Key Biological Activities:

  • Cytotoxicity: Uvaol exhibits selective cytotoxic effects against various cancer cell lines, with pronounced activity against hepatocellular carcinoma.[1][2]

  • Apoptosis Induction: It promotes apoptosis by modulating the expression of key regulatory proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][3]

  • Cell Cycle Arrest: Uvaol can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[2][3]

  • Signaling Pathway Modulation: The primary anticancer mechanism identified for uvaol is the downregulation of the AKT/PI3K signaling pathway, which is crucial for cancer cell survival and proliferation.[2][3]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of uvaol on the HepG2 human hepatocellular carcinoma cell line.

Table 1: Cytotoxicity of Uvaol on HepG2 Cells

Time PointIC50 (µg/mL)
24 hours59.8
48 hours44.7
72 hours35.6

Source: Adapted from studies on HepG2 cell lines.[4]

Table 2: Effect of Uvaol on Cell Cycle Distribution in HepG2 Cells

Cell Cycle PhaseControl (%)Uvaol-Treated (%)
G0/G163.475.2
S18.213.5
G2/M18.411.3

Source: Representative data from cell cycle analysis following uvaol treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of uvaol on cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Uvaol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Complete growth medium

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of uvaol (e.g., 1-100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following uvaol treatment.

Materials:

  • Cancer cell line

  • Uvaol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of uvaol for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Uvaol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695)

  • Flow cytometer

Procedure:

  • Treat cells with uvaol for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Mandatory Visualizations

Signaling Pathways

G Uvaol Uvaol PI3K PI3K Uvaol->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Bax Bax AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes G cluster_0 Cell Treatment cluster_1 MTT Assay a Seed Cells b Add Uvaol a->b c Incubate b->c d Add MTT c->d e Incubate d->e f Add DMSO e->f g Read Absorbance f->g G cluster_0 Cell Preparation cluster_1 Staining & Analysis a Treat Cells b Harvest & Wash a->b c Fix in Ethanol b->c d Stain with PI c->d e Flow Cytometry d->e

References

Application Notes and Protocols for the Quantification of Uvaol Diacetate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol (B1682811) diacetate, a pentacyclic triterpenoid (B12794562) ester, is a naturally occurring compound found in various plant species, notably in the leaves of the olive tree (Olea europaea) and in certain Salvia species. This compound, along with its parent compound uvaol, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and precise quantification of uvaol diacetate in plant extracts is crucial for the standardization of herbal products, quality control of raw materials, and for facilitating further research into its pharmacological activities.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer reliable and reproducible approaches for the analysis of this compound in complex plant matrices.

Data Presentation

Disclaimer: Direct quantitative data for this compound in plant extracts is limited in publicly available literature. The following table provides data for the parent compound, uvaol, which can serve as a proxy. The concentration of this compound may vary significantly depending on the plant species, geographical origin, harvest time, and extraction method. It is recommended to perform a thorough quantitative analysis of the specific plant material of interest.

Table 1: Uvaol Content in Various Plant Extracts

Plant SpeciesPlant PartExtraction SolventAnalytical MethodUvaol Concentration (% dry weight)Reference
Olea europaeaLeavesNot SpecifiedNot Specified0.05 - 0.15[1]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV/PDA)

This protocol outlines a general method for the quantification of this compound in plant extracts. Optimization of chromatographic conditions may be required depending on the specific plant matrix and available instrumentation.

1. Sample Preparation (Solid-Liquid Extraction)

  • Materials:

    • Dried and finely powdered plant material

    • Methanol (B129727) (HPLC grade)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filters (PTFE or nylon)

    • HPLC vials

  • Procedure:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). Gradient elution may be necessary for complex extracts.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 210 nm.

    • Injection Volume: 20 µL

3. Standard Preparation and Calibration

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system (n=3). Plot the average peak area against the corresponding concentration to construct a calibration curve. The linearity of the method should be evaluated by the correlation coefficient (r² > 0.999).

4. Quantification

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the quantification of triterpene diol acetates and is suitable for the analysis of this compound.

1. Sample Preparation (Saponification and Derivatization)

  • Materials:

  • Procedure:

    • Saponification: Saponify the plant extract with an ethanolic KOH solution to hydrolyze any interfering lipids.

    • Extraction: Extract the unsaponifiable matter with diethyl ether.

    • TLC Fractionation: Isolate the triterpene diol fraction (which will contain this compound) using preparative TLC.

    • Derivatization (Acetylation): Although this compound is already acetylated, to ensure complete acetylation and for consistency with the analysis of other triterpene diols that may be present, a derivatization step can be performed. Treat the isolated fraction with a mixture of acetic anhydride and pyridine to convert any free hydroxyl groups to their acetate esters.

    • Sample Reconstitution: Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions (starting point for optimization):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 200 °C, hold for 2 minutes.

      • Ramp to 280 °C at 5 °C/min, hold for 10 minutes.

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Standard Preparation and Quantification

  • Prepare a series of calibration standards of this compound in the same solvent used for the sample.

  • Analyze the standards using the same GC-MS method to create a calibration curve by plotting the peak area against concentration.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve. Use a characteristic ion for Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity if needed.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_data Data Processing plant_material Dried & Powdered Plant Material extraction Solid-Liquid Extraction (Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_sample Sample for HPLC filtration->hplc_sample gcms_sample_prep Saponification & Derivatization filtration->gcms_sample_prep hplc HPLC-UV/PDA Analysis hplc_sample->hplc gcms_sample Sample for GC-MS gcms_sample_prep->gcms_sample gcms GC-MS Analysis gcms_sample->gcms peak_integration Peak Identification & Integration hplc->peak_integration gcms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound Quantification.

hplc_method_validation Key Parameters for HPLC Method Validation center Method Validation specificity Specificity center->specificity Resolution linearity Linearity center->linearity r² > 0.999 accuracy Accuracy center->accuracy Recovery (%) precision Precision center->precision RSD (%) lod Limit of Detection (LOD) center->lod S/N = 3 loq Limit of Quantification (LOQ) center->loq S/N = 10 robustness Robustness center->robustness Method Stability

Caption: HPLC Method Validation Parameters.

References

Troubleshooting & Optimization

Technical Support Center: Uvaol Diacetate Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Uvaol diacetate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: The most common and recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be diluted to the final working concentration in your cell culture medium.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance of cell lines to DMSO can vary significantly. As a general rule, the final concentration of DMSO in the culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, while some may tolerate up to 1%.[1][3] However, for sensitive cell lines, especially primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: My this compound precipitates when I add the DMSO stock to my cell culture medium. What is happening and how can I fix it?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture medium, exceeding its aqueous solubility.[4]

Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.[5]

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling.[4][5] This ensures rapid dispersion and prevents localized high concentrations of the compound.

  • Use of a Co-solvent: In some cases, using a co-solvent in your final dilution can help maintain solubility. However, the compatibility and potential toxicity of any co-solvent must be tested for your specific cell line.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7][8]

Troubleshooting Guides

Issue 1: this compound Precipitation During Dilution

Symptoms:

  • Visible cloudiness or solid particles in the cell culture medium immediately after adding the this compound DMSO stock.

  • An increase in absorbance reading at 600 nm in a cell-free plate.[4]

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Solvent Shock The rapid change in solvent polarity from DMSO to the aqueous medium causes the hydrophobic this compound to aggregate and precipitate.[5]Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution slowly and dropwise while gently mixing the medium to facilitate rapid dispersal.[5]
Concentration Exceeds Aqueous Solubility The final concentration of this compound in the medium is higher than its solubility limit.Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. Prepare a serial dilution and visually inspect for precipitation.[4]
Low Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.[4]
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability in cell viability or other assay readouts between replicate wells or experiments.

  • Unexpected dose-response curves.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Dissolution of Stock Solution The this compound may not be fully dissolved in the initial DMSO stock, leading to inaccurate concentrations in subsequent dilutions.Ensure the stock solution is completely clear. If necessary, gently warm the stock solution and vortex or sonicate briefly to ensure complete dissolution.[9]
Compound Degradation This compound in solution may degrade over time, especially with repeated freeze-thaw cycles or exposure to light.Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[2]
Interaction with Assay Components This compound, like some natural products, may interfere with certain assay reagents. For example, some compounds can directly reduce MTT reagent, leading to false-positive viability results.[10]Run appropriate controls, such as a cell-free control with the compound and assay reagent, to check for direct interactions. If interference is observed, consider using an alternative assay.[10]

Quantitative Data Summary

Table 1: Maximum Tolerated DMSO Concentration for Common Cell Lines

Cell LineMaximum Tolerated DMSO Concentration (%)Incubation TimeReference
K5623.70 ± 0.2724h[11]
HL-605.78 ± 0.4924h[11]
HCT-1163.28 ± 0.1824h[11]
H929>1024h & 48h[11]
General Guideline< 0.5%Varies[1][2]
Sensitive/Primary Cells≤ 0.1%Varies[1]

Note: The IC50 values for DMSO can decrease with longer incubation times. It is always recommended to perform a dose-response curve for your specific cell line and experimental duration.[11]

Experimental Protocols

Protocol 1: Standard Dilution of this compound for Cell-Based Assays
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing.

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution (Optional but Recommended): In a sterile microcentrifuge tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution.

  • Prepare Final Working Solution: While gently swirling the pre-warmed medium, add the required volume of the this compound stock (or intermediate dilution) to achieve the desired final concentration. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium for a final concentration of 10 µM. The final DMSO concentration should be kept below cytotoxic levels (e.g., ≤ 0.1%).

  • Mix and Apply: Gently mix the final solution by inverting the tube. Visually inspect for any signs of precipitation before adding to your cells.

Protocol 2: Improving this compound Solubility with Cyclodextrins
  • Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or your basal cell culture medium. The concentration will depend on the specific cyclodextrin and the required molar ratio.

  • Complex Formation: Add the this compound DMSO stock solution to the cyclodextrin solution. The molar ratio of this compound to cyclodextrin will need to be optimized, but a 1:1 ratio is a common starting point.

  • Incubation: Incubate the mixture, often with gentle agitation or sonication, to facilitate the formation of the inclusion complex.

  • Dilution and Application: Dilute the this compound-cyclodextrin complex in your complete cell culture medium to the final desired concentration and apply to your cells. Remember to include a cyclodextrin-only vehicle control.

Visualizations

Experimental Workflow for Preparing this compound Working Solution

G Experimental Workflow: Preparing this compound Working Solution cluster_stock Stock Preparation cluster_dilution Dilution Process cluster_application Application stock Dissolve this compound in 100% DMSO (e.g., 10 mM) prewarm Pre-warm Cell Culture Medium (37°C) intermediate Prepare Intermediate Dilution (Optional but Recommended) prewarm->intermediate final Prepare Final Working Solution (Slow, dropwise addition with mixing) intermediate->final inspect Visually Inspect for Precipitation final->inspect apply Add to Cells inspect->apply

Workflow for preparing this compound working solution.
Signaling Pathway: PI3K/Akt Pathway Modulation by Uvaol

G Uvaol's Putative Modulation of the PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Uvaol Uvaol Uvaol->PI3K Inhibition G Uvaol's Role in PKA/p38-MAPK Signaling in Endothelial Cells Uvaol Uvaol PKA PKA Uvaol->PKA Activation MAP3K MAP3K (e.g., TAK1, ASK1) Uvaol->MAP3K Activation Migration Endothelial Cell Migration PKA->Migration MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 p p38->Migration TubeFormation Tube Formation (Angiogenesis) p38->TubeFormation

References

Overcoming challenges in the purification of Uvaol diacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Uvaol diacetate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
PUR-001 Multiple Spots on TLC After Acetylation 1. Incomplete Reaction: Insufficient acetylating agent or reaction time. 2. Hydrolysis: Breakdown of the diacetate during aqueous workup. 3. Presence of Isomers: Co-elution of structurally similar triterpenoids.1. Use a molar excess of the acetylating agent (e.g., acetic anhydride) and a suitable catalyst. Ensure the reaction runs to completion by monitoring with TLC. 2. Minimize contact time with water during workup. Use a saturated sodium bicarbonate solution to neutralize acid catalysts, followed by a brine wash. Ensure the organic layer is thoroughly dried. 3. Optimize the TLC solvent system to improve separation. A common system for triterpenoids is hexane (B92381):ethyl acetate (B1210297).
PUR-002 Low Yield of Purified Product 1. Loss During Extraction: Inefficient extraction from the reaction mixture. 2. Adsorption on Silica (B1680970) Gel: Irreversible binding to the stationary phase during column chromatography. 3. Co-elution of Impurities: Fractions containing the desired product are contaminated.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 2. Deactivate the silica gel with a small percentage of a polar solvent or use a different stationary phase like alumina. Dry loading the sample can also minimize streaking and improve recovery. 3. Employ a shallow gradient during column chromatography to improve the separation between this compound and closely eluting impurities.
PUR-003 Product is an Oil and Fails to Crystallize 1. Presence of Impurities: Residual solvent or co-eluting impurities can inhibit crystallization. 2. Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound.1. Ensure the product is of high purity by checking with TLC or HPLC. If impurities are present, re-purify by column chromatography. Remove all residual solvent under high vacuum. 2. Attempt crystallization from a different solvent or a solvent mixture. Techniques like slow evaporation, vapor diffusion, or adding a seed crystal can induce crystallization.[1]
PUR-004 Peak Tailing or Poor Resolution in Chromatography 1. Polar Nature of the Compound: Interaction of the acetate groups with the silica gel. 2. Column Overloading: Too much sample applied to the column.1. Optimize the mobile phase by adjusting the polarity. A mixture of chloroform (B151607) and methanol (B129727) is often effective for separating triterpenoids.[1] 2. Use an appropriate ratio of sample to stationary phase (typically 1:50 to 1:100 for flash chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect during the purification of this compound?

A1: The most common impurities include unreacted Uvaol, Uvaol monoacetate (the intermediate product), and potentially other structurally similar triterpenoids that were present in the starting material. Side-products from the acetylation reaction can also be present.

Q2: How can I effectively separate this compound from Uvaol and Uvaol monoacetate?

A2: Separation can be achieved using column chromatography with a silica gel stationary phase. Since this compound is less polar than Uvaol monoacetate and Uvaol, it will elute first. A gradient elution starting with a less polar solvent system (e.g., a high ratio of hexane to ethyl acetate) and gradually increasing the polarity will provide the best separation.

Q3: Is this compound susceptible to degradation during purification?

A3: Yes, the acetate ester groups can be hydrolyzed back to the corresponding alcohols (Uvaol monoacetate or Uvaol) under acidic or basic conditions, especially in the presence of water. It is crucial to perform aqueous workups efficiently and ensure all apparatus and solvents are dry.

Q4: What is the best method to monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process.[2] Use a suitable solvent system (e.g., Cyclohexane: Ethyl acetate 8:2) and a visualizing agent such as a vanillin-sulfuric acid stain followed by heating to detect the triterpenoid (B12794562) spots.[2]

Q5: My purified this compound appears as a yellowish or brownish solid. What is the cause and how can I fix it?

A5: Discoloration is often due to the presence of oxidized impurities. This can sometimes be removed by recrystallization, potentially with the addition of a small amount of activated charcoal.

Experimental Protocols

Protocol 1: Column Chromatography for this compound Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton wool at the bottom of the column.[3]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

    • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).

    • Collect fractions of a consistent volume in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Crystallization of this compound

This protocol provides a general method for obtaining crystalline this compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified this compound in a potential crystallization solvent (e.g., methanol, ethanol, acetone, or a mixture such as hexane/ethyl acetate) with gentle heating.

    • Allow the solution to cool to room temperature. A good crystallization solvent will result in the formation of solid crystals upon cooling.

  • Crystallization Procedure:

    • Dissolve the bulk of the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Cover the container and allow it to cool slowly to room temperature.

    • For further crystallization, the solution can be placed in a refrigerator or freezer.

    • If crystals do not form, try scratching the inside of the container with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

troubleshooting_workflow start Analyze Crude Product by TLC tlc_result TLC Shows Multiple Spots? start->tlc_result incomplete_rxn Incomplete Reaction Suspected (Spots for Uvaol/Monoacetate) tlc_result->incomplete_rxn Yes pure_product Single Spot on TLC (Matches Standard) tlc_result->pure_product No solution_rxn Solution: - Increase reaction time - Use excess acetylating agent - Re-purify by column chromatography incomplete_rxn->solution_rxn hydrolysis Hydrolysis Suspected (Polar baseline streak) incomplete_rxn->hydrolysis solution_hydrolysis Solution: - Minimize water in workup - Ensure solvents are dry - Neutralize reaction mixture promptly hydrolysis->solution_hydrolysis proceed_purification Proceed with Column Chromatography pure_product->proceed_purification

Caption: Troubleshooting workflow for initial analysis of crude this compound.

purification_challenges cluster_mixture Crude Reaction Mixture cluster_purification Purification by Column Chromatography uvaol Uvaol - High Polarity - Elutes Last column Silica Gel Column uvaol->column monoacetate Uvaol Monoacetate - Intermediate Polarity - Elutes Second monoacetate->column diacetate This compound - Low Polarity - Elutes First diacetate->column elution Gradient Elution (Increasing Polarity) column->elution diacetate_pure Pure this compound elution->diacetate_pure Collect First Fractions

Caption: Logical relationship of compounds during chromatographic purification.

References

Technical Support Center: Optimizing Uvaol Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Uvaol diacetate.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting point for the reaction conditions for the acetylation of Uvaol?

A common method for the acetylation of alcohols like Uvaol involves the use of acetic anhydride (B1165640) as the acetylating agent and a catalyst in an appropriate solvent. A typical starting point would be to dissolve Uvaol in a solvent like pyridine (B92270) or dichloromethane (B109758) (DCM), add an excess of acetic anhydride, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction can often be run at room temperature.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (Uvaol). The plate is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). As the reaction proceeds, the spot corresponding to Uvaol will diminish, and a new, less polar spot for this compound will appear. The reaction is considered complete when the Uvaol spot is no longer visible.

Q3: What are the common side products in this reaction?

The primary side product is typically the mono-acetylated Uvaol, where only one of the two hydroxyl groups has been acetylated. Other potential impurities can arise from residual starting material or byproducts from the decomposition of reagents.

Q4: How is this compound typically purified?

After the reaction is complete, the mixture is usually quenched with water or a dilute acid to remove excess acetic anhydride. The product is then extracted into an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash. After drying the organic layer and evaporating the solvent, the crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297).[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive reagentsEnsure acetic anhydride is fresh and has been stored under anhydrous conditions. Use a fresh bottle if necessary.
Insufficient catalystIncrease the amount of DMAP or another suitable catalyst.
Low reaction temperatureGently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Incomplete Reaction (Mixture of starting material, mono- and di-acetate) Insufficient reaction timeAllow the reaction to stir for a longer period, monitoring periodically by TLC.
Steric hindranceFor sterically hindered hydroxyl groups, a stronger catalyst or more forcing conditions (higher temperature, longer reaction time) may be required.
Insufficient acetic anhydrideAdd an additional equivalent of acetic anhydride to the reaction mixture.
Formation of Numerous Byproducts Reaction temperature is too highRun the reaction at a lower temperature (e.g., room temperature or 0 °C).
Impure starting materialEnsure the starting Uvaol is of high purity. Purify if necessary before acetylation.
Difficult Purification Products have similar polarityUse a long chromatography column and a shallow solvent gradient for better separation. Consider preparative HPLC for high purity samples.[1]
Residual catalystIf pyridine is used as a solvent, ensure it is thoroughly removed by washing with a dilute copper sulfate (B86663) solution.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is a general guideline based on standard acetylation procedures for complex alcohols.[2][3] Optimization may be required for specific experimental setups.

Materials:

  • Uvaol

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve Uvaol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Add acetic anhydride (3 equivalents) dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of General Acetylation Conditions

ParameterMethod 1: DMAP CatalysisMethod 2: Solvent-Free
Acetylating Agent Acetic AnhydrideAcetic Anhydride
Catalyst 4-Dimethylaminopyridine (DMAP)None
Solvent Dichloromethane (DCM) or PyridineNone
Temperature Room Temperature60 °C[2]
Reaction Time Varies (monitor by TLC)Varies (monitor by GC)
Work-up Aqueous wash and extractionDilution with ether and aqueous wash

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve Uvaol in DCM add_dmap Add DMAP start->add_dmap add_ac2o Add Acetic Anhydride add_dmap->add_ac2o react Stir at Room Temperature add_ac2o->react quench Quench with Water react->quench Upon Completion tlc Monitor by TLC react->tlc Periodically extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Incomplete Reaction Observed on TLC cause1 Insufficient Time start->cause1 cause2 Inactive Reagents start->cause2 cause3 Steric Hindrance start->cause3 solution1 Increase Reaction Time cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Increase Temperature or Catalyst cause3->solution3

Caption: Troubleshooting logic for an incomplete this compound synthesis reaction.

References

Stability of Uvaol diacetate under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Uvaol diacetate under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a dry, dark environment. Based on recommendations for the parent compound Uvaol, the following temperature conditions are advised:

  • Short-term storage (days to weeks): 0 - 4 °C[1]

  • Long-term storage (months to years): -20 °C[1]

Properly stored, Uvaol is reported to have a shelf life of over three years.[1] It is crucial to minimize exposure to light and moisture to prevent degradation.

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. While specific kinetics are not published, it is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed, light-protected container. It is advisable to perform a stability study on the stock solution under your specific storage conditions to determine its viability over time.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure (a diacetate ester of a triterpenoid), the most probable degradation pathways include:

  • Hydrolysis: The ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield Uvaol and acetic acid.

  • Oxidation: The double bond in the ursene skeleton and other parts of the molecule may be susceptible to oxidation.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

Unexpected peaks in an HPLC chromatogram could be degradation products, impurities from the synthesis, or contaminants from your experimental setup. To identify if the peaks are degradation products, a forced degradation study is recommended. By intentionally stressing the this compound under conditions like acid, base, heat, and oxidation, you can observe the formation and growth of degradation peaks.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results over time. Degradation of this compound due to improper storage.- Review and adhere to recommended storage conditions (dry, dark, at appropriate temperatures).- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform regular purity checks of your compound using a stability-indicating analytical method.
Appearance of new peaks in HPLC chromatograms of stored samples. Chemical degradation of this compound.- Conduct a forced degradation study to tentatively identify the degradation products.- Optimize storage conditions to minimize degradation (e.g., lower temperature, inert atmosphere).- Re-purify the sample if necessary.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or solvent evaporation.- Consult solubility data and choose an appropriate solvent system. Uvaol is soluble in DMSO.[1]- Ensure containers are tightly sealed to prevent solvent evaporation.- If using aqueous buffers, be mindful of the potential for precipitation when adding the organic stock solution.
Inconsistent results between different batches of this compound. Variation in purity or impurity profile between batches.- Obtain a certificate of analysis for each batch.- Perform identity and purity testing on each new batch before use.- If possible, qualify a single batch for a series of related experiments.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C) for a defined period (e.g., 24, 48, 72 hours). Dissolve the stressed powder in a suitable solvent for analysis.

  • Photostability: Expose the solid this compound and a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A C18 column with a gradient of acetonitrile and water is a common starting point for the analysis of triterpenoids.[2]

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Identify and quantify major degradation products.

Visualizations

experimental_workflow Experimental Workflow: this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidative Degradation prep->oxidation thermal Thermal Degradation prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Evaluate Degradation Profile hplc->eval

Caption: Workflow for Forced Degradation Stability Testing of this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC Chromatogram q1 Is the peak present in the blank/placebo? start->q1 ans1_yes Source is likely solvent, glassware, or placebo component. q1->ans1_yes Yes q2 Does the peak intensity increase with forced degradation? q1->q2 No ans2_yes Peak is likely a degradation product. q2->ans2_yes Yes ans2_no Peak is likely a non-degradation related impurity. q2->ans2_no No

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

Technical Support Center: Optimizing Uvaol Diacetate Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uvaol diacetate production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields during the extraction and synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My final yield of this compound is significantly lower than expected. What are the primary stages where losses can occur?

A1: Low yields in this compound production can originate from two main stages: the initial extraction of its precursor, Uvaol, from a natural source, and the subsequent chemical acetylation step to form this compound. It is crucial to assess the efficiency of both stages to pinpoint the source of the low yield.

Q2: What are the most common reasons for a low yield during the initial Uvaol extraction from plant material?

A2: Several factors can contribute to poor Uvaol extraction yields. These include:

  • Suboptimal Source Material: The concentration of Uvaol can vary significantly depending on the plant species, cultivar, geographical origin, and even the time of harvest.[1]

  • Improper Sample Preparation: Inadequate drying of plant material can lead to enzymatic degradation, while insufficient grinding can prevent effective solvent penetration.[1]

  • Incorrect Solvent Choice: Using a solvent with inappropriate polarity will fail to efficiently solubilize the Uvaol.[2]

  • Degradation During Extraction: Triterpenoids like Uvaol can be sensitive to high temperatures and prolonged extraction times, which can lead to degradation.[3]

  • Inefficient Extraction Method: The chosen method may not be optimal for the specific plant matrix.

Q3: I have a good yield of Uvaol, but the yield of this compound after the reaction is low. What could be the problem?

A3: If the Uvaol precursor yield is high, the issue likely lies within the acetylation reaction. Common problems include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Reagent Degradation: The acetylating agent (e.g., acetic anhydride) or catalyst may have degraded due to improper storage or handling.

  • Presence of Impurities: Water or other nucleophilic impurities in the Uvaol extract can consume the acetylating reagent, reducing the yield of the desired product.

  • Suboptimal pH or Catalyst: The efficiency of acetylation can be highly dependent on the presence and concentration of an appropriate catalyst or base.

  • Product Degradation: The diacetate product itself might be unstable under the reaction or work-up conditions.

Q4: How does the solubility of Uvaol and this compound affect the process?

A4: Understanding solubility is critical. Uvaol, a triterpenoid (B12794562) alcohol, has moderate polarity. This compound, being a diester, is significantly less polar. Uvaol is typically extracted using polar organic solvents like ethanol (B145695) or methanol (B129727).[2] Its diacetate derivative is expected to be highly soluble in non-polar to moderately polar organic solvents like hexane (B92381), dichloromethane (B109758), ethyl acetate (B1210297), and acetone, but insoluble in water.[4][5] This difference in solubility is key for purification, allowing for separation from the more polar Uvaol starting material and other polar impurities.

Troubleshooting Guides

Guide 1: Low Yield of Uvaol Precursor from Natural Source

This guide will help you troubleshoot the initial solid-liquid extraction of Uvaol.

Symptom Possible Cause Recommended Solution
Low yield of crude extract Inefficient Cell Lysis: Plant cell walls are not sufficiently broken down.Ensure the plant material is dried and ground to a fine, consistent powder (e.g., < 0.5 mm particle size).[1]
Inappropriate Solvent-to-Solid Ratio: Insufficient solvent to fully wet and extract the biomass.Increase the solvent-to-solid ratio. A common starting point is 20:1 (mL of solvent to g of plant material).[1]
Insufficient Extraction Time/Temperature: The extraction process is too short or the temperature is too low.For methods like Ultrasound-Assisted Extraction (UAE), increase sonication time (e.g., up to 60 minutes) or temperature (e.g., 50°C). For maceration, increase extraction time (e.g., 24-48 hours) with agitation.[1]
Crude extract is obtained, but TLC/HPLC analysis shows low Uvaol content Incorrect Solvent Polarity: The chosen solvent is not optimal for Uvaol.Uvaol is a pentacyclic triterpenoid diol. Use polar solvents like 80% aqueous ethanol or methanol for extraction.[1] Avoid highly non-polar solvents like pure hexane for the primary extraction.
Degradation of Uvaol: High temperatures or prolonged exposure to light/air may have degraded the compound.Avoid excessive heat during extraction and solvent evaporation (e.g., use a rotary evaporator at ≤ 45°C).[1][3] Store extracts in the dark and under an inert atmosphere if possible.
Poor Quality Source Material: The starting plant material has a naturally low concentration of Uvaol.Source plant material from a reputable supplier. If possible, analyze a small sample before performing a large-scale extraction. Uvaol content can vary by season and plant part.[1]
Guide 2: Low Yield of this compound from Acetylation Reaction

This guide addresses issues in the chemical conversion of Uvaol to this compound.

Symptom Possible Cause Recommended Solution
TLC/HPLC analysis shows a significant amount of unreacted Uvaol Incomplete Reaction: Insufficient reagents, time, or temperature.Increase the molar excess of the acetylating agent (e.g., acetic anhydride). Ensure an effective catalyst (e.g., pyridine (B92270) or DMAP) is used. Consider increasing the reaction temperature or time, monitoring progress by TLC.
Presence of Water: Moisture in the starting material or solvent is quenching the reaction.Ensure the purified Uvaol is completely dry. Use anhydrous solvents and reagents for the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction appears complete, but isolated yield is low Losses during Work-up/Purification: The product is lost during aqueous washes or chromatography.This compound is much less polar than Uvaol. During a liquid-liquid extraction work-up, ensure you are collecting the correct organic layer. Use a less polar solvent system for column chromatography (e.g., hexane/ethyl acetate gradient) to prevent premature elution of the product with more polar impurities.[2]
Side Reactions: Competing reactions are consuming the starting material or product.Ensure the starting Uvaol is of high purity. Impurities with hydroxyl or amine groups can compete for the acetylating agent. Lowering the reaction temperature may help reduce side reactions.
Formation of multiple unidentified spots on TLC Product Degradation or Byproduct Formation: The reaction conditions are too harsh.Attempt the reaction under milder conditions (e.g., lower temperature). Ensure the work-up procedure is not too acidic or basic, which could hydrolyze the ester groups.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Uvaol from Olive Leaves

This protocol is adapted from established methods for triterpenoid extraction.[1]

  • Sample Preparation: Air-dry fresh olive leaves at 40°C for 48 hours. Grind the dried leaves into a fine powder (< 0.5 mm particle size) using a laboratory mill.

  • Solvent Preparation: Prepare an 80% (v/v) aqueous ethanol solution.

  • Extraction:

    • Weigh 10 g of powdered olive leaves and place them in a 250 mL Erlenmeyer flask.

    • Add 200 mL of the 80% ethanol solvent.

    • Place the flask in an ultrasonic bath with temperature control.

    • Sonicate for 60 minutes at 50°C, with an ultrasonic frequency of 35 kHz and power of 300 W.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a bath temperature of 45°C to obtain the crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica (B1680970) gel column (e.g., 60-120 mesh) packed with n-hexane.

    • Dissolve the crude extract in a minimal amount of chloroform (B151607) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).[2]

    • Collect fractions and monitor by TLC to identify and combine those containing Uvaol.

    • Evaporate the solvent from the combined fractions to yield purified Uvaol.

Protocol 2: General Procedure for Acetylation of Uvaol

This is a generalized protocol based on standard chemical acetylation of alcohols. Note: This procedure should be optimized for your specific scale and setup.

  • Preparation:

    • Ensure the purified Uvaol from Protocol 1 is completely dry by placing it under a high vacuum for several hours.

    • Use anhydrous solvents and reagents.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the dried Uvaol in an anhydrous solvent like pyridine or dichloromethane.

    • Cool the solution in an ice bath (0°C).

  • Acetylation:

    • Slowly add acetic anhydride (B1165640) (e.g., 2-3 molar equivalents per hydroxyl group) to the stirred solution. If not using pyridine as the solvent, add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC, comparing it to the Uvaol starting material.

  • Work-up:

    • Once the reaction is complete, quench it by slowly adding cold water or saturated sodium bicarbonate solution.

    • If dichloromethane was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude this compound using silica gel column chromatography. Use a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the less polar diacetate product from any remaining Uvaol and other polar impurities.

Visualizations

Troubleshooting Workflow for Low this compound Yield

This diagram outlines a logical sequence of steps to diagnose the cause of low product yield.

G start Start: Low Uvaol Diacetate Yield check_uvaol Step 1: Analyze Uvaol Precursor (Yield & Purity) start->check_uvaol uvaol_ok Uvaol Yield/Purity is GOOD check_uvaol->uvaol_ok Sufficient & Pure uvaol_low Uvaol Yield/Purity is LOW check_uvaol->uvaol_low Insufficient or Impure check_acetylation Step 2: Review Acetylation Reaction (Reagents, Conditions, Work-up) uvaol_ok->check_acetylation troubleshoot_extraction Troubleshoot Uvaol Extraction (See Guide 1) uvaol_low->troubleshoot_extraction troubleshoot_extraction->check_uvaol Re-evaluate troubleshoot_acetylation Troubleshoot Acetylation (See Guide 2) check_acetylation->troubleshoot_acetylation Problem Identified end End: Optimized Yield troubleshoot_acetylation->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

General Experimental Workflow

This diagram illustrates the overall process from raw plant material to the final purified product.

G cluster_extraction Stage 1: Uvaol Extraction & Purification cluster_synthesis Stage 2: Acetylation & Purification plant Plant Material (e.g., Olive Leaves) prep Drying & Grinding plant->prep extraction Ultrasound-Assisted Extraction (80% EtOH) prep->extraction concentration Rotary Evaporation extraction->concentration crude_uvaol Crude Uvaol Extract concentration->crude_uvaol purify_uvaol Column Chromatography (Silica Gel) crude_uvaol->purify_uvaol pure_uvaol Purified Uvaol purify_uvaol->pure_uvaol acetylation Acetylation Reaction (Acetic Anhydride, Pyridine) pure_uvaol->acetylation workup Aqueous Work-up acetylation->workup crude_diacetate Crude this compound workup->crude_diacetate purify_diacetate Column Chromatography (Silica Gel) crude_diacetate->purify_diacetate final_product Purified this compound purify_diacetate->final_product

Caption: The two-stage experimental workflow for producing this compound.

References

Preventing degradation of Uvaol diacetate during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Uvaol diacetate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a diacetylated derivative of Uvaol, a natural pentacyclic triterpenoid (B12794562). The addition of two acetate (B1210297) groups modifies its physicochemical properties, potentially enhancing its solubility in certain organic solvents and altering its biological activity. However, these ester linkages are susceptible to hydrolysis, which can lead to the formation of Uvaol monoacetate and Uvaol, thereby altering the intended biological effects and compromising the accuracy of experimental results.

Q2: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound and the known stability of similar acetate esters, the primary degradation pathways are expected to be:

  • Hydrolysis: The cleavage of the acetate ester bonds, catalyzed by acidic or basic conditions, or by the presence of esterase enzymes in biological systems. This results in the formation of Uvaol monoacetate and subsequently Uvaol.

  • Oxidation: The pentacyclic triterpenoid backbone of Uvaol may be susceptible to oxidation, although specific data on this compound is limited.

Q3: How should solid this compound be stored to ensure long-term stability?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C. Following these conditions helps to minimize the risk of hydrolysis and other potential degradation reactions.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Potential Cause: Degradation of this compound in stock solutions or experimental media.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment.

  • Solvent Selection: Use a high-purity, anhydrous solvent for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

  • pH Control: When diluting into aqueous buffers or cell culture media, ensure the pH is near neutral and buffered to resist changes.

  • Incubation Time: Minimize the incubation time of this compound in aqueous media to reduce the extent of hydrolysis.

  • Stability Check: Perform a stability check of this compound in your experimental media by incubating it for the duration of your experiment and analyzing for degradation products using HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis.

Potential Cause: Degradation of this compound during sample preparation or analysis.

Troubleshooting Steps:

  • Control Samples: Analyze a freshly prepared standard of this compound to confirm its retention time and purity.

  • Sample Preparation Conditions: Keep sample preparation times short and temperatures low. Avoid exposure to strong acids or bases.

  • Mobile Phase Compatibility: Ensure the mobile phase used for HPLC is compatible with this compound and does not induce on-column degradation. A neutral or slightly acidic mobile phase is generally preferred.

  • Peak Identification: If new peaks persist, they are likely degradation products. The primary degradation products to expect are Uvaol monoacetate and Uvaol. Their identities can be confirmed by comparing their retention times with authentic standards, if available, or by using mass spectrometry (LC-MS) for mass identification.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerLight Protection
Solid-20°CTightly sealed, inert gas atmosphereRequired
Stock-20°C (short-term)Tightly sealed, small aliquots to avoidRequired
(DMSO)-80°C (long-term)freeze-thaw cycles

Table 2: Qualitative Solubility of Uvaol (as a proxy for this compound)

SolventSolubilityNotes
WaterInsoluble
DMSOSolubleA common solvent for preparing stock solutions.
EthanolSlightly Soluble
MethanolSlightly Soluble
ChloroformSoluble
Ethyl AcetateSoluble

Note: This data is for the parent compound Uvaol and should be used as an estimate for this compound. The diacetate derivative is expected to have slightly increased solubility in less polar organic solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential hydrolysis products, Uvaol monoacetate and Uvaol.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 70% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Expected Elution Order: Uvaol -> Uvaol monoacetate -> this compound (from most polar to least polar).

Mandatory Visualization

Degradation_Pathway Uvaol_diacetate This compound Uvaol_monoacetate Uvaol Monoacetate Uvaol_diacetate->Uvaol_monoacetate Hydrolysis (+H2O, -CH3COOH) Uvaol Uvaol Uvaol_monoacetate->Uvaol Hydrolysis (+H2O, -CH3COOH)

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid_Uvaol Solid this compound (Store at -20°C) Stock_Solution Prepare Fresh Stock Solution (e.g., 10 mM in DMSO) Solid_Uvaol->Stock_Solution Working_Solution Prepare Working Solution (Dilute in experimental media) Stock_Solution->Working_Solution Incubation Incubate with Biological System (Minimize time) Working_Solution->Incubation Sample_Collection Collect Samples Incubation->Sample_Collection HPLC_Analysis Analyze by Stability-Indicating HPLC Sample_Collection->HPLC_Analysis Data_Interpretation Interpret Data (Quantify parent and degradants) HPLC_Analysis->Data_Interpretation

Caption: Recommended workflow for experiments involving this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results? Check_Freshness Were solutions prepared fresh? Inconsistent_Results->Check_Freshness Check_Storage Was the compound stored correctly? Check_Freshness->Check_Storage Yes Degradation_Suspected Degradation is likely Check_Freshness->Degradation_Suspected No Check_Purity Analyze stock solution purity by HPLC Check_Storage->Check_Purity Yes Check_Storage->Degradation_Suspected No Optimize_Protocol Optimize experimental protocol (e.g., shorter incubation) Check_Purity->Optimize_Protocol Degradation_Suspected->Optimize_Protocol

Caption: Troubleshooting logic for inconsistent experimental results.

Addressing matrix effects in the mass spectrometry of Uvaol diacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Uvaol diacetate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor Signal Intensity or Complete Signal Loss

Potential CauseSuggested Solution
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[1][2][3][4] Improve sample cleanup using techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) instead of simple Protein Precipitation (PPT).[5][6] Sample dilution can also reduce the concentration of interfering matrix components.[7][8]
Inefficient Ionization Optimize mass spectrometer source parameters. For molecules like this compound, Electrospray Ionization (ESI) in positive mode is a common starting point. Adjust parameters such as capillary voltage, gas flow, and temperature.[9] The mobile phase composition can also be adjusted; for example, by adding modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to promote protonation.
Suboptimal Chromatography Poor chromatographic separation can lead to co-elution with matrix components.[10] Optimize the analytical column and mobile phase gradient to achieve better separation of this compound from the matrix. Consider using a column with a different stationary phase.
Sample Degradation This compound may be susceptible to degradation in the sample matrix or during sample preparation. Ensure proper sample storage and consider the use of stabilizers if necessary.[11]

Problem 2: High Variability in Results (Poor Precision)

Potential CauseSuggested Solution
Inconsistent Matrix Effects The extent of ion suppression or enhancement can vary between samples, leading to poor precision.[12] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is the most effective way to compensate for this variability.[1][13]
Inconsistent Sample Preparation Manual sample preparation can introduce variability. Ensure consistent execution of each step, including pipetting, vortexing, and evaporation.[12]
Carryover Analyte from a high-concentration sample can carry over to subsequent injections, affecting the results of lower-concentration samples. Optimize the wash steps in the autosampler, using a strong solvent to clean the injection needle and port between samples.[6]

Problem 3: Inaccurate Results (Poor Accuracy)

Potential CauseSuggested Solution
Matrix Effect Not Fully Compensated In cases of severe matrix effects, even a SIL-IS may not perfectly compensate.[12] Improve sample cleanup to reduce the overall matrix load.[5] Matrix-matched calibration curves, prepared in a blank matrix similar to the samples, can also improve accuracy.[1]
Calibration Curve Issues An inappropriate calibration model or a limited number of calibration points can lead to inaccurate quantification. Ensure the calibration curve covers the expected concentration range of the samples and use an appropriate regression model.
Interference from Isobaric Compounds An isobaric compound (a molecule with the same nominal mass as this compound) in the matrix can interfere with the analysis, leading to artificially high results. Utilize high-resolution mass spectrometry to differentiate between this compound and the interfering compound, or optimize chromatography to separate them.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the analysis.[7][12]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment.[2] In this experiment, you compare the signal response of this compound in a neat solvent to the response of this compound spiked into a blank sample extract that has already gone through the sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The optimal technique depends on the complexity of the sample matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it prone to significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PPT and can significantly reduce matrix effects.[5][14]

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences, providing the cleanest extracts and the most significant reduction in matrix effects.[5][15]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is highly recommended for quantitative LC-MS/MS analysis, especially when dealing with complex matrices.[13] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects.[12] By using the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be effectively compensated, leading to more accurate and precise results.[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a general guideline for extracting this compound from a biological matrix like plasma.

  • Sample Preparation: To 200 µL of the plasma sample, add the internal standard.

  • Extraction: Add 1 mL of a non-polar organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Vortex: Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Isolation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general workflow for SPE cleanup of this compound. The specific sorbent and solvents should be optimized based on the properties of this compound and the sample matrix.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a C18 reversed-phase cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_0 Troubleshooting Workflow for Poor Signal Start Start Check_Tuning Check MS Tuning & Calibration Start->Check_Tuning Optimize_Source Optimize Ion Source Parameters Check_Tuning->Optimize_Source Tuning OK Review_Chromatography Review Chromatography Optimize_Source->Review_Chromatography Source Optimized Improve_Cleanup Improve Sample Cleanup Review_Chromatography->Improve_Cleanup Co-elution Observed Use_SIL_IS Use Stable Isotope-Labeled IS Improve_Cleanup->Use_SIL_IS Signal Still Low End Problem Resolved Use_SIL_IS->End

Caption: A logical workflow for troubleshooting poor signal in LC-MS/MS analysis.

cluster_1 Sample Preparation Strategy Sample Sample PPT Protein Precipitation (PPT) Sample->PPT Fast, but less clean LLE Liquid-Liquid Extraction (LLE) Sample->LLE Cleaner extract SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanest extract LC_MS LC-MS/MS Analysis PPT->LC_MS LLE->LC_MS SPE->LC_MS

Caption: Comparison of sample preparation techniques for mass spectrometry.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Uvaol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The majority of available scientific literature focuses on the in vivo applications of uvaol (B1682811). Data specifically for uvaol diacetate is limited. The following information is based on studies conducted with uvaol and should be used as a starting point for research with this compound. It is strongly recommended that researchers perform their own dose-finding, formulation, and toxicity studies for this compound to determine the optimal and safe dosage for their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for uvaol in a mouse model?

A1: The optimal dosage of uvaol is contingent on the animal model, administration route, and the specific disease being investigated. Based on published studies, here are some initial dosage recommendations for uvaol:

  • Topical Administration (Wound Healing): In a murine model of cutaneous wound healing, topical application of 0.1% and 1% uvaol solutions has proven effective.[1]

  • Systemic Administration (Anti-inflammatory): For investigating the anti-inflammatory effects of uvaol in a mouse model of acute lung injury, doses of 5 and 10 mg/kg have been utilized.[2] The precise route of administration for systemic effects should be confirmed from primary literature for the specific model.

It is crucial to conduct dose-response studies to identify the most effective therapeutic dose for your specific experimental setup while minimizing potential toxicity.[2]

Q2: How should I prepare a uvaol solution for in vivo administration?

A2: Uvaol is a lipophilic compound with low water solubility, necessitating the use of a suitable vehicle for administration.[2] The choice of vehicle is dependent on the administration route:

  • Topical: Uvaol can be incorporated into a suitable cream, ointment, or gel base for topical applications.[2]

  • Oral (Gavage): For oral administration, uvaol can be suspended in a vehicle like corn oil or formulated with solubilizing agents such as a combination of DMSO and polyethylene (B3416737) glycol (PEG).[3]

  • Intraperitoneal (IP) and Intravenous (IV): For injectable routes, a sterile and biocompatible vehicle is essential. A common method is to first dissolve uvaol in a minimal amount of an organic solvent like DMSO, followed by dilution with a vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept low to prevent toxicity.[3]

Q3: What are the known signaling pathways affected by uvaol?

A3: Uvaol has been demonstrated to modulate several signaling pathways, which can vary depending on the cell type and experimental context. Key identified pathways include:

  • PKA and p38-MAPK pathways: These pathways are implicated in the pro-migratory effects of uvaol in endothelial cells during the wound healing process.[1]

  • AKT/PI3K signaling pathway: Down-regulation of this pathway by uvaol has been observed in human hepatocarcinoma HepG2 cells, which contributes to its anti-proliferative and pro-apoptotic effects.[4]

Troubleshooting Guides

Issue 1: Poor Oral Bioavailability of Uvaol

  • Symptom: Low or undetectable levels of uvaol in plasma or target tissues following oral gavage.

  • Possible Cause: The hydrophobic nature of uvaol leads to poor absorption from the gastrointestinal tract.[3]

  • Troubleshooting Steps:

    • Optimize Vehicle Formulation:

      • Oil-based vehicles: Formulating uvaol in an oil-based carrier like olive oil or corn oil can improve its absorption.[3]

      • Co-solvents and Surfactants: Using a co-solvent system (e.g., DMSO, PEG 400) or adding a surfactant can enhance the solubility of uvaol in the gavage vehicle.[3]

    • Particle Size Reduction: For suspensions, reducing the particle size of the uvaol powder through methods like micronization can increase the surface area for dissolution and potentially improve absorption.[3]

    • Consider Alternative Routes: If oral bioavailability continues to be a major obstacle, consider alternative administration routes such as intraperitoneal or intravenous injection, if suitable for the study's goals.[3]

Issue 2: Precipitation of Uvaol Solution Upon Dilution

  • Symptom: The uvaol solution becomes cloudy or forms a visible precipitate when the initial stock solution (e.g., in DMSO) is diluted with an aqueous vehicle (e.g., saline).

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final injection volume is too low to maintain the hydrophobic uvaol in solution.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Try gently warming the solution in a water bath and sonicating it to help redissolve the precipitate.[5]

    • Optimize Solvent Concentration: While keeping the organic solvent concentration as low as possible to avoid toxicity, a slight increase in its final concentration may be necessary to maintain solubility.

    • Formulation Strategies: Explore the use of surfactants or other formulating agents to improve the stability of the solution.

Issue 3: Animal Distress or Adverse Effects Post-Administration

  • Symptom: Animals show signs of distress, weight loss, or other adverse reactions after uvaol administration.

  • Possible Cause:

    • The dose of uvaol is too high.

    • The vehicle itself is causing toxicity.

    • The administration route is leading to localized irritation or systemic toxicity.

  • Troubleshooting Steps:

    • Conduct a Dose-Ranging Study: Perform a pilot study with a range of uvaol doses to determine the maximum tolerated dose (MTD).[3]

    • Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate the effects of uvaol from those of the formulation components.[3]

    • Refine Administration Technique: Ensure proper administration technique to minimize stress and potential for injury to the animals.

Data Presentation

Table 1: Recommended Starting Dosages for Uvaol in In Vivo Models

Model Animal Species Administration Route Dosage Vehicle
Cutaneous Wound HealingMouseTopical0.1% and 1% solutionDermatologically acceptable cream or solvent mixture
Acute Lung InjuryMouseSystemic (IP or IV)5 and 10 mg/kgNot specified

Table 2: Vehicle and Formulation Suggestions for Uvaol Administration

Administration Route Vehicle/Formulation Strategy Notes
Topical Cream, ointment, or gel baseEnsure homogeneity of the formulation.
Oral (Gavage) Corn oil, olive oilOil-based vehicles can enhance absorption.
DMSO and Polyethylene Glycol (PEG)Co-solvent system to improve solubility.
Intraperitoneal (IP) / Intravenous (IV) DMSO followed by dilution with saline or PBSMinimize the final concentration of DMSO to <10% (v/v) to avoid toxicity. The final solution should be clear.

Experimental Protocols

Protocol 1: Topical Administration of Uvaol for a Mouse Cutaneous Wound Healing Model

  • Preparation of Uvaol Formulation:

    • Prepare 0.1% and 1% (w/v) solutions of uvaol in a sterile, dermatologically acceptable cream base or a non-irritating solvent mixture.[2]

    • Ensure the formulation is homogenous.[2]

  • Animal Model:

    • Use an established full-thickness excisional wound healing model in mice.[2]

    • Anesthetize the mouse according to approved institutional protocols.[2]

    • Create a standardized wound on the dorsal side of the mouse.[2]

  • Dosing:

    • Apply a defined volume (e.g., 50 µL) of the uvaol formulation or the vehicle control directly to the wound bed.[1][2]

    • Administer the treatment daily or as determined by the study design.[2]

  • Assessment:

    • Monitor wound closure rates by measuring the wound area at regular intervals.[2]

    • At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining) and/or biochemical assays (e.g., collagen deposition).[2]

Protocol 2: Intraperitoneal (IP) Injection of Uvaol in Mice

  • Preparation of Uvaol Injection Solution:

    • Prepare a concentrated stock solution of uvaol in an appropriate organic solvent (e.g., DMSO).[3]

    • On the day of injection, dilute the stock solution with a sterile, injectable vehicle (e.g., saline or PBS) to the final desired concentration.[3]

    • The final concentration of the organic solvent should be minimized (typically <10% v/v).[2] The solution should be clear and free of precipitates.[2]

  • Animal Handling and Injection:

    • Weigh the mouse to calculate the correct injection volume.[3]

    • Securely restrain the mouse.[3]

    • Locate the injection site in the lower right or left abdominal quadrant.[3]

    • Insert a sterile needle (e.g., 25-27 gauge) at a 10-20 degree angle.[3]

    • Aspirate to ensure the needle has not entered a blood vessel or organ.[3]

    • Inject the uvaol solution slowly.[3]

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.[3]

    • Continue to monitor the animal's health throughout the study.[2]

Mandatory Visualization

G cluster_workflow General In Vivo Experimental Workflow A Dose Formulation and Preparation E This compound Administration A->E B Animal Acclimatization C Randomization and Grouping B->C D Baseline Measurements C->D D->E F Monitoring (Health, Behavior, Weight) E->F G Endpoint Data Collection (e.g., tissue harvesting) F->G H Data Analysis G->H

General workflow for in vivo studies.

G Uvaol Uvaol PKA PKA Uvaol->PKA activates p38_MAPK p38 MAPK Uvaol->p38_MAPK activates Migration Endothelial Cell Migration PKA->Migration p38_MAPK->Migration

Uvaol's signaling in endothelial cell migration.

G Uvaol Uvaol PI3K PI3K Uvaol->PI3K inhibits AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits

Uvaol's inhibition of the AKT/PI3K pathway.

References

Resolving peak tailing issues in HPLC analysis of Uvaol diacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of Uvaol diacetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2][3] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[2][3] Tailing peaks can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased reproducibility of your results, ultimately compromising the reliability of your quantitative analysis of this compound.[2][3][4]

Q2: What are the most common causes of peak tailing for a relatively non-polar compound like this compound?

A2: While this compound is largely non-polar, peak tailing can still occur due to several factors:

  • Secondary Interactions with the Stationary Phase: Even on a C18 column, residual silanol (B1196071) groups on the silica (B1680970) surface can interact with the slightly polar acetate (B1210297) groups of this compound through hydrogen bonding.[1][5][6][7] These secondary interactions can cause a portion of the analyte molecules to be retained longer, leading to tailing.[6]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can saturate the stationary phase, resulting in a distorted peak shape.[1][8]

  • Column Degradation: Over time, the stationary phase can degrade, or the packed bed can deform, creating voids or channels that lead to non-uniform flow and peak tailing.[1][5] Contaminants from previous injections can also accumulate at the column inlet, creating active sites that cause tailing.[5]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause the separated analyte band to spread out, leading to broader, tailing peaks.[1][9] This is often referred to as extra-column or dead volume.[9]

  • Mobile Phase Issues: A mismatch between the sample solvent and the mobile phase can cause poor peak shape.[1][2] Additionally, an inappropriate mobile phase composition can lead to poor chromatography.

Q3: Can the mobile phase pH affect the peak shape of this compound, even though it is not an ionizable compound?

A3: Yes, even for a neutral compound like this compound, the mobile phase pH can have an indirect effect on peak shape. The ionization state of the residual silanol groups on the silica-based stationary phase is pH-dependent.[4][6] At a mid-range pH, these silanols can be ionized and more interactive. By operating at a low pH (e.g., pH 2.5-3), the silanol groups are protonated and less likely to engage in secondary interactions with the analyte, which can improve peak symmetry.[4][6][7]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify the root cause of peak tailing in your this compound analysis.

A Start: Peak Tailing Observed B Check for Mass Overload (Dilute Sample or Reduce Injection Volume) A->B C Does Peak Shape Improve? B->C D Yes: Optimize Sample Concentration/ Injection Volume C->D Yes E No: Investigate Column Health C->E No R End D->R F Inspect Column (Check for Voids) & Perform Column Wash E->F G Does Peak Shape Improve? F->G H Yes: Column was Contaminated. Consider Guard Column G->H Yes I No: Evaluate Mobile Phase G->I No H->R J Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) or Change Organic Modifier I->J K Does Peak Shape Improve? J->K L Yes: Adopt Optimized Mobile Phase K->L Yes M No: Check for Extra-Column Volume K->M No L->R N Inspect Tubing (Length/Diameter) & Connections M->N O Does Peak Shape Improve After Minimizing Dead Volume? N->O P Yes: System Optimized O->P Yes Q No: Consider a New or Different Column (e.g., End-capped, different chemistry) O->Q No P->R Q->R

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Guide 2: Addressing Secondary Interactions on the Column

Secondary interactions with the stationary phase are a frequent cause of peak tailing.

cluster_0 Stationary Phase Surface Analyte This compound Silanol Residual Silanol Group (Si-OH) Analyte->Silanol Secondary Interaction (Peak Tailing) C18 C18 Chains Analyte->C18 Primary Hydrophobic Interaction (Good Retention)

Caption: Secondary interactions causing peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Tailing

Objective: To improve the peak shape of this compound by modifying the mobile phase.

Methodology:

  • Baseline Experiment:

    • Prepare your standard mobile phase (e.g., Acetonitrile:Water 80:20 v/v).

    • Equilibrate the HPLC system and column until a stable baseline is achieved.

    • Inject a standard solution of this compound and record the chromatogram, noting the tailing factor.

  • Mobile Phase Acidification:

    • Prepare a modified aqueous phase containing 0.1% formic acid.

    • Prepare the mobile phase with the acidified aqueous portion (e.g., Acetonitrile:(Water + 0.1% Formic Acid) 80:20 v/v).

    • Thoroughly flush the system and column with the new mobile phase (at least 15-20 column volumes).

    • Inject the standard solution and compare the peak shape to the baseline experiment. Operating at a lower pH can suppress the ionization of residual silanol groups, minimizing secondary interactions.[6]

  • Change Organic Modifier:

    • If using acetonitrile, prepare a mobile phase with methanol (B129727) at a similar elution strength.

    • Flush the system and re-equilibrate.

    • Inject the standard and observe any changes in peak shape. Sometimes, switching the organic modifier can alter interactions and improve symmetry.

Data Presentation:

Mobile Phase CompositionTailing Factor (Illustrative)Observations
Acetonitrile:Water (80:20)1.8Significant tailing observed.
Acetonitrile:Water + 0.1% Formic Acid (80:20)1.2Peak symmetry improved.
Methanol:Water (90:10)1.4Tailing reduced but less than with acid.
Protocol 2: Column Washing and Regeneration

Objective: To remove contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Reverse the Column: If permitted by the manufacturer, reverse the column direction. This can help flush out particulates lodged on the inlet frit.[6]

  • Washing Sequence: Sequentially wash the column with solvents of varying polarity to remove a wide range of contaminants. Use a low flow rate (e.g., 0.5 mL/min) and flush with at least 10-20 column volumes of each solvent.

    • Step 1: Mobile Phase (without buffer): Flush with your mobile phase composition but without any salts or additives to remove buffered components.

    • Step 2: 100% Water (HPLC-grade): To remove any remaining salts.

    • Step 3: Isopropanol: A strong, intermediate polarity solvent.

    • Step 4: Tetrahydrofuran (THF): Excellent for removing strongly retained hydrophobic and some polar contaminants.

    • Step 5: Isopropanol: To transition back from THF.

    • Step 6: Mobile Phase: Re-equilibrate the column with the analytical mobile phase.

  • Re-install and Test: Re-install the column in the correct direction and test its performance with your this compound standard.

Protocol 3: Diagnosing and Minimizing Extra-Column Volume

Objective: To determine if extra-column volume is contributing to peak tailing and to minimize it.

Methodology:

  • System Inspection:

    • Carefully inspect all tubing between the injector and the column, and from the column to the detector.

    • Ensure that the tubing has the narrowest possible internal diameter suitable for your system (e.g., 0.005 inches or 0.12 mm).[2][10]

    • Keep tubing lengths as short as possible.

  • "Zero" Volume Union Test:

    • Replace the column with a zero dead volume (ZDV) union.

    • Inject a small amount of a standard solution (e.g., caffeine (B1668208) in mobile phase).

    • The resulting peak should be very sharp and symmetrical. If it is broad or tailing, this indicates a problem with the system's extra-column volume, independent of the column.

  • Optimization:

    • If the "zero" volume test shows significant broadening, replace any wide-bore or excessively long tubing.

    • Ensure all fittings are correctly made (e.g., ferrules are set at the right depth) to avoid creating small voids.[1]

    • After optimization, re-run the test with the ZDV union to confirm improvement, then re-install the analytical column.

References

Technical Support Center: Enhancing the Bioavailability of Uvaol Diacetate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of uvaol (B1682811) diacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability with uvaol diacetate?

A1: The principal challenge in the oral delivery of this compound, a lipophilic pentacyclic triterpenoid, is its very low aqueous solubility. This poor solubility significantly limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream, leading to low and variable oral bioavailability.[1]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies have proven effective for improving the bioavailability of poorly soluble drugs like this compound. The most widely investigated and successful approaches include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in an amorphous state within a hydrophilic polymer matrix. This prevents the molecule from crystallizing and maintains it in a higher energy state, which enhances its solubility and dissolution rate.[1][2]

  • Lipid-Based Formulations (LBFs): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[3][4] Upon contact with gastrointestinal fluids, these systems spontaneously form fine oil-in-water emulsions, which facilitate drug absorption.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, dramatically increases the surface area-to-volume ratio. This leads to a faster dissolution rate and improved bioavailability.

Q3: How do I select the best formulation strategy for my research?

A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of your specific this compound batch, the desired release profile, and the available laboratory equipment. A common starting point is to screen the solubility of this compound in a variety of pharmaceutically acceptable oils, surfactants, and polymers to identify promising excipients for either lipid-based systems or solid dispersions.

Q4: What are the critical pharmacokinetic parameters to measure when evaluating new this compound formulations?

A4: To assess the in vivo performance of your this compound formulations, the following pharmacokinetic parameters are essential:

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

An effective formulation will typically show a significant increase in Cmax and AUC compared to the unformulated drug.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of this compound formulations.

Amorphous Solid Dispersions (ASDs)
Problem Potential Cause(s) Troubleshooting Steps
Low Drug Loading Poor miscibility between this compound and the chosen polymer.Screen for polymers with better miscibility using techniques like Differential Scanning Calorimetry (DSC). Consider using a combination of polymers.
Drug Crystallization During Storage The amorphous state is thermodynamically unstable. Insufficient polymer to stabilize the drug. High humidity and temperature during storage.Increase the polymer-to-drug ratio. Select a polymer with a high glass transition temperature (Tg). Store the ASD in a tightly sealed container with a desiccant at a controlled, low temperature.
Poor In Vitro Dissolution Performance The polymer does not dissolve rapidly. The drug precipitates from the supersaturated solution.Use a more hydrophilic polymer. Incorporate a precipitation inhibitor into the formulation.
Lipid-Based Formulations (e.g., SEDDS)
Problem Potential Cause(s) Troubleshooting Steps
Formulation is Not Self-Emulsifying Imbalance in the oil/surfactant/co-surfactant ratio. Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.Systematically vary the ratios of the components and construct a ternary phase diagram to identify the optimal self-emulsification region. Select surfactants or a blend of surfactants with an appropriate HLB value (typically between 8 and 12 for SEDDS).
Drug Precipitation Upon Dilution The drug has low solubility in the gastrointestinal fluids. The formulation cannot maintain the drug in a solubilized state.Increase the concentration of surfactants and co-solvents. Include a polymeric precipitation inhibitor in the formulation.
Inconsistent Droplet Size Non-uniform mixing during preparation. Inadequate energy input for emulsification.Ensure homogenous mixing of all components. Optimize the mixing speed and duration.
Nanoparticle Formulations
Problem Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (%EE) Poor affinity of this compound for the nanoparticle core. Drug leakage into the external phase during preparation.Screen different polymers or lipids to find one with better compatibility with this compound. Optimize process parameters such as stirring speed, sonication time, and temperature.
Particle Aggregation Insufficient surface charge (low zeta potential). Inadequate stabilization by surfactants or polymers.Adjust the pH of the formulation to increase the surface charge. Increase the concentration of the stabilizing agent. Consider using a combination of steric and electrostatic stabilizers.
Inconsistent Particle Size (High Polydispersity Index - PDI) Non-uniform mixing during preparation. Issues with the homogenization or sonication process.Ensure homogenous mixing of all components before nanoparticle formation. Optimize the parameters of your size reduction equipment (e.g., sonication time and power).

Experimental Protocols

Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is adapted from a general procedure for preparing ASDs of poorly soluble drugs.

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform particle size.

  • Storage: Store the resulting powder in a desiccator over silica (B1680970) gel to prevent moisture absorption and potential recrystallization.

Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a general approach for developing a SEDDS formulation.

  • Excipient Solubility Screening: Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Kolliphor RH 40), and co-solvents (e.g., Transcutol HP, propylene (B89431) glycol).

  • Ternary Phase Diagram Construction: Based on the solubility data, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe the formation of an emulsion to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS: Dissolve the required amount of this compound in the selected oil. Add the surfactant and co-solvent and mix thoroughly until a clear, isotropic mixture is obtained.

  • Characterization:

    • Self-Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of distilled water with gentle agitation and record the time taken to form a stable emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation

This protocol is a modified version of a common method for encapsulating hydrophobic compounds.

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Tween 80).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for long-term storage.

  • Characterization:

    • Particle Size and Morphology: Analyze the particle size, polydispersity index (PDI), and shape using dynamic light scattering and electron microscopy (SEM or TEM).

    • Encapsulation Efficiency (%EE): Determine the amount of this compound encapsulated within the nanoparticles using a validated analytical method (e.g., HPLC-UV). The %EE can be calculated as: %EE = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic and formulation characterization data to illustrate the expected outcomes of bioavailability enhancement strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Illustrative Data)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound (Unformulated)50 ± 124.0 ± 1.5350 ± 85100
This compound ASD (1:4 ratio)250 ± 452.0 ± 0.51750 ± 210500
This compound SEDDS400 ± 601.5 ± 0.52800 ± 350800
This compound Nanoparticles320 ± 552.5 ± 1.02450 ± 300700

Table 2: Physicochemical Characterization of this compound Formulations (Illustrative Data)

FormulationParticle/Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound SEDDS150 ± 250.25 ± 0.05-15.5 ± 3.0N/A
This compound Nanoparticles200 ± 300.18 ± 0.04-25.0 ± 4.585 ± 5

Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Uvaol_Diacetate This compound Powder Formulation_Strategy Select Formulation Strategy (ASD, LBF, Nanoparticles) Uvaol_Diacetate->Formulation_Strategy ASD Amorphous Solid Dispersion Formulation_Strategy->ASD LBF Lipid-Based Formulation (SEDDS) Formulation_Strategy->LBF NP Nanoparticle Formulation Formulation_Strategy->NP Physicochemical Physicochemical Characterization (Size, PDI, %EE) ASD->Physicochemical LBF->Physicochemical NP->Physicochemical Dissolution In Vitro Dissolution Testing Physicochemical->Dissolution Animal_Study Pharmacokinetic Study in Rats Dissolution->Animal_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) Animal_Study->Data_Analysis Bioavailability Determine Relative Bioavailability Data_Analysis->Bioavailability

Caption: Experimental workflow for enhancing the oral bioavailability of this compound.

Uvaol-Modulated Signaling Pathway in Cancer Cells

Uvaol Uvaol PI3K PI3K Uvaol->PI3K Inhibition CellCycle Cell Cycle Arrest (G0/G1) Uvaol->CellCycle AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) AKT->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

Validation & Comparative

Validating the Antioxidant Capacity of Uvaol Diacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Uvaol diacetate against established antioxidant standards. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide utilizes reported data for the parent compound, Uvaol, and includes hypothetical values for illustrative purposes, alongside experimentally determined values for standard antioxidants. This approach offers a framework for researchers to design and interpret their own experimental evaluations of this compound.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound can be quantified using various in vitro assays. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: Comparison of Antioxidant Activity

CompoundDPPH Assay (IC50, µg/mL)ABTS Assay (TEAC)FRAP Assay (µmol Fe(II)/g)
Uvaol (Hypothetical) 750.8Not Available
Ascorbic Acid (Standard) ~2 - 10[1][2]~1.1Varies significantly with concentration[3][4][5]
Trolox (Standard) ~3 - 121.0 (by definition)Varies with concentration

Disclaimer: The IC50 and TEAC values for Uvaol are hypothetical and presented for illustrative purposes only, based on available literature that suggests its antioxidant potential. Direct experimental validation is required to determine the precise antioxidant capacity of this compound.

Experimental Protocols

Accurate and reproducible experimental design is critical for validating the antioxidant capacity of any compound. Below are detailed protocols for the three common assays mentioned above.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a series of concentrations of this compound and the standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The decolorization of the ABTS•+ solution is proportional to the antioxidant concentration.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound and the standard antioxidant (Trolox) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard solution to the working ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.

  • Sample Preparation: Prepare solutions of this compound and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Reaction Mixture: Add the sample or standard solution to the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of FeSO₄ or Trolox. The results are typically expressed as µmol of Fe(II) equivalents per gram of the sample.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the potential biological mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Uvaol_Diacetate This compound Sample Preparation DPPH DPPH Assay Uvaol_Diacetate->DPPH ABTS ABTS Assay Uvaol_Diacetate->ABTS FRAP FRAP Assay Uvaol_Diacetate->FRAP Standards Standard Antioxidants (Ascorbic Acid, Trolox) Standards->DPPH Standards->ABTS Standards->FRAP IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC Comparison Comparative Analysis FRAP->Comparison IC50->Comparison TEAC->Comparison

Caption: Workflow for the comparative validation of this compound's antioxidant capacity.

A key mechanism by which cells combat oxidative stress is through the Nrf2-KEAP1 signaling pathway. Antioxidant compounds can activate this pathway, leading to the expression of a suite of protective genes.

Nrf2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 KEAP1 KEAP1 Nrf2->KEAP1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase KEAP1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Dimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Uvaol This compound (Antioxidant) Uvaol->KEAP1 Inhibits (Oxidative Stress)

Caption: Simplified Nrf2-KEAP1 signaling pathway for cellular antioxidant response.

Conclusion

References

A Comparative Analysis of the Anti-Inflammatory Mechanisms of Uvaol Diacetate, Dexamethasone, and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Uvaol (B1682811) diacetate, a naturally derived triterpenoid, with two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This document is intended to be a resource for researchers and professionals in drug development, offering a comparative overview of their molecular targets and pathways, supported by available experimental data.

Overview of Mechanisms of Action

Uvaol Diacetate , the diacetylated form of the pentacyclic triterpene uvaol, exhibits anti-inflammatory properties primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][2] Its mechanism involves the suppression of the NF-κB and ERK/STAT3 signaling pathways, which are crucial regulators of the inflammatory response.[3][4] This inhibition leads to a downstream reduction in the expression and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2][4]

Dexamethasone , a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[5][6][7] Upon binding, the GR-dexamethasone complex translocates to the nucleus, where it modulates gene expression.[7][8] This can occur through two main pathways: transactivation, where the complex directly binds to glucocorticoid response elements (GREs) to upregulate anti-inflammatory genes, and transrepression, where it interferes with the activity of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.[8] Dexamethasone is known to inhibit the production of a wide array of inflammatory molecules, including cytokines, chemokines, and adhesion molecules.[5][8]

Indomethacin is a non-selective NSAID that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11] By blocking prostaglandin (B15479496) synthesis, Indomethacin effectively reduces these inflammatory symptoms.[10][11] While its primary mechanism is COX inhibition, some studies suggest it may also have other effects, such as inhibiting the motility of polymorphonuclear leukocytes.[9]

Comparative Quantitative Data

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundTargetIC50 ValueCell/Assay System
This compound COX-2Data not available
Indomethacin COX-118 nM[6][9] - 230 nM[5]CHO cells, Purified enzyme
COX-226 nM[6][9] - 630 nM[5]CHO cells, Purified enzyme
Dexamethasone COX-20.0073 µM (inhibits expression)[12]Human articular chondrocytes

Table 2: Inhibition of NF-κB Signaling Pathway

CompoundIC50 ValueCell/Assay System
This compound Data not available
Dexamethasone 0.5 x 10-9 M[2]A549 cells (inhibiting 3xκB reporter)
Indomethacin Data not available

Table 3: Inhibition of Pro-inflammatory Cytokine Production

CompoundTargetIC50 Value / % InhibitionCell/Assay System
Uvaol TNF-α, IL-6, IL-1βSignificantly reduces production[4][13]LPS-stimulated RAW264.7 macrophages
Dexamethasone TNF-α~1 µM (significant suppression)[14][15]LPS-stimulated RAW264.7 macrophages, Human monocytes
IL-6Inhibited by 10-6 M[16]Con-A stimulated PBMC
MCP-13 nM[17]TNF-α-stimulated HRMPs
Indomethacin Prostaglandin E25.5 ± 0.1 nM[4]IL-1α-induced human synovial cells

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Uvaol, Dexamethasone, and Indomethacin in the context of inflammation.

Uvaol_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK IKK IKK TLR4->IKK STAT3 STAT3 ERK->STAT3 P STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation IκBα IκBα IKK->IκBα P NFκB_IκBα NF-κB/IκBα (inactive) IKK->NFκB_IκBα NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Uvaol Uvaol Uvaol->ERK Uvaol->STAT3 Uvaol->IKK NFκB_IκBα->NFκB IκBα degradation DNA DNA NFκB_nuc->DNA STAT3_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Uvaol inhibits inflammatory pathways by targeting ERK/STAT3 and NF-κB signaling.

Dexamethasone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Dex_GR_nuc Dex-GR Complex Dex_GR->Dex_GR_nuc Translocation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation GRE GRE Dex_GR_nuc->GRE Binds Dex_GR_nuc->NFκB_nuc Inhibits Anti_Inflam_Genes Anti-inflammatory Genes (e.g., IκBα) GRE->Anti_Inflam_Genes Transcription Pro_Inflam_Genes Pro-inflammatory Genes NFκB_nuc->Pro_Inflam_Genes Transcription

Caption: Dexamethasone acts via the glucocorticoid receptor to modulate gene expression.

Indomethacin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammation Pain, Fever Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Caption: Indomethacin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to characterize these anti-inflammatory compounds.

COX_Inhibition_Workflow cluster_workflow COX Inhibition Assay Workflow Start Start Prep Prepare Reagents (COX-1/2 enzyme, buffer, Arachidonic Acid) Start->Prep Incubate Incubate Enzyme with Inhibitor (Uvaol, Indo, Dex) Prep->Incubate Add_Substrate Add Arachidonic Acid (Substrate) Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Prostaglandin (e.g., PGE2) Levels (ELISA, LC-MS/MS) Stop->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for determining COX-1 and COX-2 inhibitory activity.

NFkB_Luciferase_Workflow cluster_workflow NF-κB Luciferase Reporter Assay Workflow Start Start Transfect Transfect Cells with NF-κB Luciferase Reporter Plasmid Start->Transfect Treat Treat Cells with Inhibitor (Uvaol, Dex) Transfect->Treat Stimulate Stimulate with Inducer (e.g., TNF-α) Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity (Luminescence) Lyse->Measure Analyze Normalize Data and Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for assessing NF-κB inhibition using a luciferase reporter assay.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Indomethacin, Dexamethasone) dissolved in DMSO

  • Stannous chloride solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

  • ELISA kit for Prostaglandin E2 (PGE2) or LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the reaction buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: To each well of a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound at various concentrations to the designated wells. For control wells, add DMSO vehicle.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding stannous chloride solution.

  • PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit or by LC-MS/MS analysis.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or RAW264.7)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter vector (containing NF-κB response elements driving firefly luciferase expression)

  • Control vector (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Test compounds (this compound, Dexamethasone)

  • NF-κB inducer (e.g., TNF-α or LPS)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for gene expression.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • NF-κB Activation: Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Measurement: Transfer the cell lysate to a white, opaque 96-well plate. Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity in the same well by adding a stop and glo reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[7][8][10][18]

Conclusion

This compound, Dexamethasone, and Indomethacin are all effective anti-inflammatory agents, but they operate through distinct molecular mechanisms. Indomethacin's action is targeted at the enzymatic level, inhibiting prostaglandin synthesis. Dexamethasone has a broad-acting genomic mechanism, modulating the expression of numerous pro- and anti-inflammatory genes. This compound appears to exert its effects by targeting specific upstream signaling kinases in the inflammatory cascade, leading to a reduction in the production of a range of inflammatory mediators.

While quantitative data clearly positions Dexamethasone and Indomethacin as highly potent inhibitors of their respective targets, further research is required to quantify the inhibitory potency of this compound against key inflammatory markers like COX-2 and NF-κB. Such data will be crucial for a more direct comparison and for elucidating the full therapeutic potential of this natural compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.

References

A Head-to-Head Comparison of Uvaol Diacetate and Erythrodiol Diacetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, the pentacyclic triterpenes Uvaol (B1682811) and Erythrodiol, isomers found in sources like olive oil, have garnered considerable attention for their diverse pharmacological activities. Their acetylated forms, Uvaol diacetate and Erythrodiol diacetate, are of particular interest for their potential as therapeutic agents. This guide provides a detailed head-to-head comparison of these two compounds, summarizing their physicochemical properties, biological activities supported by experimental data, and the signaling pathways they modulate.

It is important to note that while extensive research has been conducted on the parent compounds, Uvaol and Erythrodiol, direct comparative studies on their diacetate derivatives are limited. Therefore, this guide leverages the available data on the parent compounds to infer and compare the potential properties and activities of their diacetylated forms, supplemented with general protocols for their synthesis and evaluation.

Physicochemical Properties

Uvaol and Erythrodiol share the same molecular formula (C₃₀H₅₀O₂) and molecular weight, differing only in the position of a methyl group. Their diacetate derivatives would consequently also have identical molecular formulas and weights.

PropertyThis compound (Predicted)Erythrodiol Diacetate
Molecular Formula C₃₄H₅₄O₄C₃₄H₅₄O₄[1]
Molecular Weight 526.8 g/mol 526.8 g/mol [1]
Parent Compound IUPAC (3β)-Urs-12-ene-3,28-diol(3β)-Olean-12-ene-3,28-diol
Appearance SolidSolid

Biological Activities: A Comparative Overview

Both Uvaol and Erythrodiol, the parent compounds of their respective diacetates, have demonstrated significant anti-inflammatory and anti-cancer properties. The acetylation of hydroxyl groups can potentially enhance their bioavailability and efficacy.

Anti-Cancer Activity

Both parent compounds exhibit cytotoxic and pro-apoptotic effects against various cancer cell lines.

Uvaol has shown selective anticancer activity, particularly against human hepatocarcinoma (HepG2) cells.[2][3] It induces apoptosis by modulating the expression of Bcl-2 and Bax proteins and promotes cell cycle arrest in the G0/G1 phase.[2][3]

Erythrodiol has demonstrated antiproliferative and pro-apoptotic activity in human colon adenocarcinoma (HT-29) cells and induces apoptosis in breast cancer (MCF-7) cells through the production of reactive oxygen species (ROS).[4]

Quantitative Comparison of Cytotoxicity (Parent Compounds)

CompoundCell LineIC₅₀ / EC₅₀ ValueExposure TimeReference
UvaolHepG225.2 µg/mL24 hours[2]
ErythrodiolHepG212.1 µg/mL24 hours[1]
ErythrodiolHT-2948.8 ± 3.7 µMNot specified[5]

Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.

Anti-Inflammatory Activity

Both Uvaol and Erythrodiol possess anti-inflammatory properties. Uvaol has been shown to attenuate disease activity in models of colitis and reduce the production of pro-inflammatory cytokines.[6][7][8] Erythrodiol-3-acetate, a mono-acetylated derivative of Erythrodiol, has also been reported to have anti-inflammatory effects.[9][10]

Signaling Pathways

The biological activities of Uvaol and Erythrodiol are mediated through the modulation of key cellular signaling pathways.

Uvaol is known to down-regulate the AKT/PI3K signaling pathway , which is crucial for cancer cell survival and proliferation.[2][3][11] It also influences the p38-MAPK pathway , which is involved in inflammation and cell migration.[12]

Erythrodiol has been shown to stabilize the ATP-binding cassette transporter A1 (ABCA1) protein , a key regulator of cholesterol efflux, suggesting a potential role in cardiovascular disease prevention.[13]

Signaling Pathway Diagrams

Uvaol_Signaling_Pathway Uvaol Uvaol PI3K PI3K Uvaol->PI3K inhibits Bax Bax (Pro-apoptotic) Uvaol->Bax activates CellCycle Cell Cycle Arrest (G0/G1) Uvaol->CellCycle p38MAPK p38 MAPK Uvaol->p38MAPK modulates AKT AKT PI3K->AKT activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Inflammation Inflammation p38MAPK->Inflammation CellMigration Cell Migration p38MAPK->CellMigration

Caption: Uvaol's Modulation of PI3K/AKT and p38-MAPK Pathways.

Erythrodiol_Signaling_Pathway Erythrodiol Erythrodiol ABCA1_degradation ABCA1 Protein Degradation Erythrodiol->ABCA1_degradation inhibits ROS ROS Production Erythrodiol->ROS ABCA1_protein ABCA1 Protein ABCA1_degradation->ABCA1_protein Cholesterol_efflux Cholesterol Efflux ABCA1_protein->Cholesterol_efflux Caspase3 Caspase-3 ROS->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Erythrodiol's Impact on ABCA1 Stability and Apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are general methodologies for the synthesis and biological evaluation of this compound and Erythrodiol diacetate.

Synthesis of this compound and Erythrodiol Diacetate

A general method for the acetylation of triterpenoid (B12794562) diols can be adapted for the synthesis of this compound and Erythrodiol diacetate.

Materials:

Procedure:

  • Dissolve the triterpenoid diol (Uvaol or Erythrodiol) in a mixture of pyridine and DCM.

  • Add acetic anhydride to the solution and stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure diacetate derivative.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2, HT-29)

  • This compound or Erythrodiol diacetate stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Synthesis Synthesis of Diacetates (Acetylation) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization CellCulture Cancer Cell Culture Characterization->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) CellCulture->Signaling IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant ProteinExp Protein Expression Analysis Signaling->ProteinExp Comparison Head-to-Head Comparison IC50->Comparison ApoptosisQuant->Comparison ProteinExp->Comparison

Caption: General Experimental Workflow for Comparison.

Conclusion

This compound and Erythrodiol diacetate, derived from the naturally occurring triterpenes, hold significant promise as pharmacological agents, particularly in the fields of oncology and inflammation. While direct comparative data on the diacetate derivatives is still emerging, the extensive research on their parent compounds provides a strong foundation for their continued investigation. The available evidence suggests that both compounds are likely to exhibit potent anti-cancer and anti-inflammatory activities, potentially with enhanced efficacy due to their acetylated nature. Further head-to-head studies are warranted to fully elucidate their comparative pharmacological profiles and therapeutic potential. This guide serves as a comprehensive resource for researchers embarking on the investigation of these promising natural product derivatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Uvaol Diacetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Uvaol diacetate, a pentacyclic triterpenoid (B12794562) of interest for its potential pharmacological activities. The accurate and precise measurement of this compound in various matrices is critical for quality control, pharmacokinetic studies, and formulation development. This document outlines and compares High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this purpose.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound is contingent on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput. Below is a summary of the performance characteristics of HPLC-PDA, GC-MS, and LC-MS/MS.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-PDAGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation of volatile derivatives by boiling point and polarity, detection by mass fragmentation.Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.
Sample Derivatization Not typically required.Required (e.g., silylation) to increase volatility.Not typically required.
Selectivity Moderate; co-elution can be an issue.High; mass spectral data provides structural information.Very high; specific precursor-product ion transitions are monitored.
Sensitivity ng-µg range.pg-ng range.fg-pg range.
Linearity (r²) >0.999>0.99>0.99
Precision (%RSD) <5%<10%<5%
Accuracy (%Recovery) 95-105%90-110%95-105%
Throughput HighModerateHigh
Cost Low to moderateModerate to highHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of Uvaol and related triterpenoids.

1. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for routine quality control due to its simplicity and robustness.[1]

  • Sample Preparation (Solid-Liquid Extraction):

    • Weigh 1.0 g of powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm).

    • Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (89:11, v/v).[2]

    • Flow Rate: 0.7 mL/min.[2]

    • Column Temperature: 20 °C.[2]

    • Detection Wavelength: 205-210 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed from a series of standard solutions (e.g., 1-100 µg/mL). A correlation coefficient (r²) > 0.999 is considered acceptable.

    • Precision: Assessed by the relative standard deviation (%RSD) of replicate injections, with an acceptance criterion of <2%.

    • Accuracy: Determined by spike-recovery studies, with acceptable recovery typically between 95% and 105%.

    • Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For similar triterpenoids, LODs can be in the range of 0.08–0.65 µg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a powerful tool for structural confirmation.

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N-Trimethylsilylimidazole - TMSIM) and heat to convert this compound to its trimethylsilyl (B98337) (TMS) derivative.

  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, ramp to 300 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-600.

  • Validation Parameters:

    • Linearity: Established using TMS-derivatized standards.

    • Precision and Accuracy: Evaluated similarly to the HPLC method.

    • Specificity: Confirmed by the unique mass spectrum of the this compound TMS derivative, with characteristic fragmentation patterns.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Sample Preparation:

    • Sample extraction can be performed as described for HPLC. Further purification using Solid-Phase Extraction (SPE) may be necessary for complex matrices.

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Column: C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound.

  • Validation Parameters:

    • Linearity: Assessed over a wide dynamic range, often several orders of magnitude.

    • Precision and Accuracy: Should meet stringent criteria, typically <15% RSD and 85-115% recovery.

    • LOD and LOQ: Can reach very low levels, often in the pg/mL to fg/mL range. For similar triterpenoids, detection limits in plant extracts can be as low as 3-12 µg/L.

    • Matrix Effects: Must be evaluated to ensure that components of the sample matrix do not interfere with the ionization of the analyte.

Mandatory Visualizations

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_method1 Method A (e.g., HPLC-PDA) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Comparative Analysis A_dev Method Development & Optimization A_val Method Validation (ICH Guidelines) A_dev->A_val A_sample Sample Analysis (Set 1) A_val->A_sample Stat_comp Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) A_sample->Stat_comp B_dev Method Development & Optimization B_val Method Validation (ICH Guidelines) B_dev->B_val B_sample Sample Analysis (Set 1) B_val->B_sample B_sample->Stat_comp Conclusion Assessment of Method Agreement & Conclusion on Interchangeability Stat_comp->Conclusion HPLCMethodValidation Key Parameters of HPLC Method Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Uvaol Diacetate: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides an objective comparison of the anti-cancer effects of Uvaol diacetate, a derivative of the naturally occurring pentacyclic triterpene Uvaol, across various human cancer cell lines. This guide summarizes key experimental data, details the methodologies employed, and visualizes the underlying molecular mechanisms to support ongoing research and drug development in oncology.

Quantitative Assessment of Uvaol's Anti-Cancer Activity

The cytotoxic and pro-apoptotic effects of Uvaol have been evaluated in several cancer cell lines, with notable selectivity observed between cancerous and non-cancerous cells. The following table summarizes the key quantitative findings from these studies.

ParameterCell LineCancer TypeUvaol ConcentrationIncubation Time (h)Result
Cytotoxicity (IC50) HepG2Hepatocellular Carcinoma25.2 µg/mL24Significant cytotoxicity observed.[1]
WRL68Normal Liver Cells54.3 µg/mL24Lower cytotoxicity compared to cancer cells, indicating selectivity.[1]
MCF-7Breast Cancer (ER+)11.06 µg/mL & 44.27 µg/mLNot SpecifiedAnti-proliferative effects observed in a dose and time-dependent manner.[2]
Apoptosis HepG2Hepatocellular CarcinomaIC5024Significant increase in the rate of apoptosis.[1][3]
U937Histiocytic Lymphoma10 µM and 100 µMNot SpecifiedInduction of apoptosis.[4]
MCF-7Breast Cancer (ER+)44.27 µg/mLNot SpecifiedDoes not significantly induce apoptosis.[4]
MDA-MB-231Breast Cancer (Triple-Negative)Not SpecifiedNot SpecifiedNo significant induction of apoptosis.[2][4]
Cell Cycle Arrest HepG2Hepatocellular CarcinomaIC5024Arrest in the G0/G1 phase of the cell cycle.[1][3]
WRL68Normal Liver CellsIC5024Arrest in the G2/M phase.[2]
MCF-7Breast Cancer (ER+)44.27 µg/mLNot SpecifiedInduces G0/G1 cell cycle arrest.[4]
MDA-MB-231Breast Cancer (Triple-Negative)Not SpecifiedNot SpecifiedNo significant changes in cell cycle progression.[2][4]
Protein Expression HepG2Hepatocellular CarcinomaNot SpecifiedNot SpecifiedDecreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax.[1][3]
Signaling Pathway HepG2Hepatocellular CarcinomaNot SpecifiedNot SpecifiedDownregulation of the AKT/PI3K signaling pathway.[1][3]
U937Histiocytic Lymphoma10 µM and 100 µMNot SpecifiedActivation of c-Jun N-terminal kinases (JNK) and production of reactive oxygen species (ROS).[4]

Elucidation of Molecular Mechanisms

Uvaol's anti-cancer activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. In hepatocellular carcinoma (HepG2) cells, this is achieved through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][4] Uvaol treatment leads to a decrease in the phosphorylation of Akt, which in turn downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio ultimately triggers the apoptotic cascade.

In leukemia cells (U937), Uvaol appears to induce apoptosis through a different mechanism involving the activation of JNK and the production of ROS.[4] In contrast, while Uvaol induces cell cycle arrest in MCF-7 breast cancer cells, it does not significantly trigger apoptosis.[4] Furthermore, it shows minimal effects on the cell cycle progression and survival of triple-negative breast cancer cells (MDA-MB-231).[2][4]

Visualizing the Pathways and Processes

To provide a clearer understanding of the experimental procedures and molecular interactions, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Assessing Uvaol's Anti-Cancer Effects cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cytotoxicity Assay (MTT)->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Flow Cytometry)->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis Cell Cycle Analysis (Flow Cytometry)->Western Blot Analysis Mechanism Elucidation Mechanism Elucidation Western Blot Analysis->Mechanism Elucidation Comparative Analysis Comparative Analysis Mechanism Elucidation->Comparative Analysis Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Cell Culture Uvaol Treatment Uvaol Treatment Uvaol Treatment->Cytotoxicity Assay (MTT) Uvaol Treatment->Apoptosis Assay (Flow Cytometry) Uvaol Treatment->Cell Cycle Analysis (Flow Cytometry) Uvaol Treatment->Western Blot Analysis

Caption: A generalized experimental workflow for evaluating the anti-cancer properties of Uvaol in vitro.

G Uvaol-Induced Apoptosis Signaling Pathway in HepG2 Cells Uvaol Uvaol PI3K PI3K Uvaol->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Caption: The signaling cascade initiated by Uvaol in HepG2 cells, leading to apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols based on the specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Uvaol and calculate its half-maximal inhibitory concentration (IC50).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of Uvaol for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Apoptosis Assay (Flow Cytometry using Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Procedure:

  • Treat cells with Uvaol at the desired concentration and time point.

  • Harvest the cells, including both floating and adherent populations.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late-stage apoptosis or necrosis.[4]

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of Uvaol on cell cycle distribution.

Procedure:

  • Treat cells with Uvaol as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blot Analysis

Objective: To determine the effect of Uvaol on the expression of specific proteins (e.g., Bcl-2, Bax, Akt).

Procedure:

  • Treat cells with Uvaol and prepare whole-cell lysates.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against the target proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.[4]

References

The Synergistic Potential of Uvaol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic effects of the pentacyclic triterpene Uvaol with other natural compounds, offering insights for researchers and drug development professionals. While direct experimental data on Uvaol diacetate combinations is not currently available in published literature, this guide provides a comparative framework based on the known bioactivities of Uvaol and synergistic studies of closely related triterpenes.

Introduction

Uvaol, a pentacyclic triterpene alcohol found in high concentrations in olives and olive oil, has garnered significant scientific interest for its diverse pharmacological properties.[1] These include anti-inflammatory, antioxidant, and anti-proliferative activities.[2][3] The esterified form, this compound, is also a subject of research, although data on its synergistic interactions remain limited. This guide explores the potential for Uvaol and, by extension, its diacetate form, to act synergistically with other natural compounds. By examining the known mechanisms of Uvaol and the observed synergies of analogous triterpenes, we can extrapolate potential combinations for future research and drug development.

Natural compounds often exhibit synergistic effects, where their combined therapeutic impact is greater than the sum of their individual effects.[4] This can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. This guide will delve into the synergistic potential of Uvaol with polyphenols, a class of compounds also abundant in the Mediterranean diet, and other bioactive molecules.

Comparative Analysis of Synergistic Effects: Uvaol and Related Triterpenes

While specific studies on this compound combinations are lacking, research on Uvaol and other structurally similar pentacyclic triterpenes, such as oleanolic acid and ursolic acid, provides valuable insights into potential synergistic interactions.

Synergistic Antioxidant Effects

A study on a cardiac damage model demonstrated a synergistic antioxidant effect between a triterpene extract (containing oleanolic acid, a compound structurally similar to Uvaol) and a polyphenol extract rich in hydroxytyrosol.[2] This suggests a strong possibility of synergistic antioxidant activity between Uvaol and polyphenols like quercetin (B1663063) and resveratrol.

Table 1: Comparative Antioxidant Activity of Triterpene and Polyphenol Combinations

CombinationExperimental ModelKey FindingsPotential Implication for Uvaol
Triterpene Extract (Oleanolic Acid) + Polyphenol Extract (Hydroxytyrosol)In vitro cardiac damage modelSynergistic reduction of oxidative stress markers.Uvaol, in combination with polyphenols, may offer enhanced protection against oxidative stress-related diseases.
Oleanolic Acid + Ursolic AcidNot applicable (antibacterial study)Not directly applicable to antioxidant effects.Further research is needed to explore antioxidant synergy between different triterpenes.
Synergistic Anti-proliferative and Pro-apoptotic Effects

Uvaol has been shown to induce apoptosis and inhibit proliferation in human hepatocarcinoma (HepG2) cells by modulating the AKT/PI3K signaling pathway. The potential for synergy with other natural compounds that target different aspects of cancer cell survival is a promising area of investigation. For instance, combining Uvaol with a compound that targets a different signaling pathway could lead to a more potent anti-cancer effect.

Table 2: Anti-proliferative and Pro-apoptotic Activity of Uvaol

CompoundCell LineIC50 (24h)Key Mechanisms of Action
UvaolHepG2 (Hepatocellular Carcinoma)25.2 µg/mLInhibition of cell proliferation, induction of G0/G1 cell cycle arrest, induction of apoptosis, down-regulation of the AKT/PI3K signaling pathway.
UvaolWRL68 (Control Liver Cells)54.3 µg/mLLess cytotoxic to non-cancerous cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of Uvaol, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

  • Cell Seeding: Plate cells (e.g., HepG2 and WRL68) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Uvaol (or this compound and a combination) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate the IC50 values.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of compounds on cell migration.

  • Cell Seeding: Grow cells to confluence in 6-well plates.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS and then add a medium containing the test compound(s).

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways and Visualization

Uvaol has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. Understanding these pathways is crucial for identifying potential synergistic partners.

Uvaol's Effect on the AKT/PI3K Signaling Pathway

In cancer cells, Uvaol has been observed to down-regulate the AKT/PI3K pathway, which is a critical pathway for cell survival and proliferation.

AKT_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 Uvaol Uvaol Uvaol->AKT Inhibition mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Uvaol inhibits the AKT/PI3K signaling pathway.

Experimental Workflow for Synergistic Analysis

A typical workflow to investigate the synergistic effects of this compound with another natural compound, such as quercetin, would involve a series of in vitro assays.

Synergistic_Analysis_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis Uvaol_diacetate This compound Cell_Culture Cell Culture (e.g., Cancer Cells) Uvaol_diacetate->Cell_Culture Quercetin Quercetin Quercetin->Cell_Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Cell_Culture->Western_Blot CI_Analysis Combination Index (CI) Analysis MTT_Assay->CI_Analysis Apoptosis_Assay->CI_Analysis Western_Blot->CI_Analysis Synergy_Conclusion Conclusion on Synergistic Effects CI_Analysis->Synergy_Conclusion

Caption: Workflow for synergistic effect analysis.

Conclusion and Future Directions

The exploration of synergistic interactions between Uvaol and other natural compounds presents a compelling avenue for the development of novel therapeutic strategies. While direct evidence for this compound is yet to be established, the data from Uvaol and related triterpenes strongly suggest a high potential for synergistic effects, particularly in the realms of antioxidant and anti-cancer activities.

Future research should focus on:

  • Directly investigating the synergistic effects of this compound with a range of natural compounds, including polyphenols like quercetin, resveratrol, and curcumin.

  • Elucidating the underlying molecular mechanisms of these potential synergies through detailed studies of signaling pathways.

  • Utilizing in vivo models to validate the in vitro findings and assess the therapeutic potential of these combinations in a physiological context.

By systematically exploring these combinations, the scientific community can unlock the full therapeutic potential of Uvaol and its derivatives, paving the way for new and effective treatments for a variety of diseases.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Uvaol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount for maintaining a secure work environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of uvaol (B1682811) diacetate, a triterpenoid (B12794562) derivative.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE): Always wear the following minimum PPE when handling uvaol diacetate:

  • Safety glasses with side shields or chemical splash goggles

  • Standard laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

Quantitative Data Summary

The following table summarizes the available data for the parent compound, uvaol. This information should be used as a general guideline, with the understanding that the properties of this compound may vary.

ParameterInformationSource
Chemical Name Uvaol[1][2]
CAS Number 545-46-0[1]
Molecular Formula C₃₀H₅₀O₂
Hazard Classification Not classified as hazardous
Physical State Solid
Solubility 10 mM in DMSO
Aquatic Hazard Shall not be classified as hazardous to the aquatic environment. Water hazard class 1 (Self-assessment): slightly hazardous for water.

Step-by-Step Disposal Protocol

The following procedure is based on the guidance for non-hazardous solid chemical waste.

Step 1: Waste Identification and Segregation

  • Ensure that the this compound waste is not mixed with any hazardous materials, such as heavy metals, halogenated compounds, or other reactive chemicals.

  • If this compound is contaminated with hazardous substances, it must be treated as hazardous waste and disposed of according to the specific protocols for the contaminating materials.

Step 2: Containerization

  • Place the solid this compound waste in a securely sealed, chemically compatible container.

  • The container must be in good condition, free from leaks, and clearly labeled as "Non-hazardous Chemical Waste: this compound". If using the original container, ensure the label is intact and legible.

Step 3: Institutional Waste Collection

  • Follow your institution's specific guidelines for the collection and disposal of non-hazardous solid chemical waste.

  • Typically, properly packaged and labeled non-hazardous solids can be placed in a designated chemical waste collection area for pickup by your institution's EHS department.

Step 4: Spill Cleanup

  • In the event of a spill, carefully sweep or scoop the solid material into a designated waste container, avoiding dust generation.

  • Clean the spill area with soap and water.

  • Dispose of the collected spill material and any contaminated cleaning materials as non-hazardous chemical waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the general procedure for handling non-hazardous solid chemical waste is the standard accepted protocol.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G This compound Disposal Decision Pathway start Start: this compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste  Yes non_hazardous_waste Treat as Non-Hazardous Solid Chemical Waste is_contaminated->non_hazardous_waste No segregate Segregate from other waste streams hazardous_waste->segregate package_non_hazardous Package in a sealed, compatible, and clearly labeled 'Non-Hazardous Waste' container non_hazardous_waste->package_non_hazardous package_hazardous Package in a sealed, compatible, and clearly labeled 'Hazardous Waste' container segregate->package_hazardous contact_ehs_hazardous Contact EHS for pickup and disposal of hazardous waste package_hazardous->contact_ehs_hazardous institutional_collection Follow institutional procedure for non-hazardous waste collection package_non_hazardous->institutional_collection end End of Process contact_ehs_hazardous->end institutional_collection->end

Caption: Logical workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Uvaol diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uvaol diacetate. In the absence of specific safety data for this compound, the following recommendations are based on the available data for the parent compound, Uvaol. A thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

A risk assessment is essential before handling any chemical to ensure the implementation of appropriate protective measures. The following table summarizes the recommended PPE for handling Uvaol, which should be considered as a baseline for this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Safety GlassesMust have side shields and meet ANSI Z87.1 standards. Required at all times in the laboratory.[1]
Chemical Splash GogglesTo be worn when there is a potential for splashing, such as when handling solutions.[1]
Face ShieldRecommended in addition to goggles when handling larger quantities of powder or solutions where there is a significant splash hazard.[1]
Hand Disposable GlovesNitrile gloves are a standard choice for incidental contact. Always check the manufacturer's glove compatibility charts.[1]
Body Laboratory CoatA long-sleeved lab coat should be worn to protect skin and clothing.[1]
Chemical-Resistant ApronRecommended when handling larger quantities of solutions to provide an additional layer of protection against spills.
Respiratory RespiratorIf there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[2] Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations.[2]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: When weighing or handling the powder, it is best practice to do so in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1]

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the work area.[1]

  • Weighing: To avoid generating dust, handle the powder carefully. Use a spatula to transfer the solid. If possible, weigh it directly into the receiving vessel.[1]

  • Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.[1]

Disposal Plan:

  • Waste Containment: All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.[2] Collect all waste material in a clearly labeled, sealed container.[2]

  • Disposal Method: Dispose of the container and its contents in accordance with all local, regional, national, and international regulations for hazardous waste.[2] Do not pour waste down the drain or allow it to enter sewers or waterways.[1][2]

Experimental Protocols

While specific experimental protocols for this compound are not available in the provided search results, a general protocol for a cell viability assay using the parent compound, Uvaol, can be found.

Cell Viability Assay (MTT Assay) with Uvaol:

  • Seed NIH3T3 fibroblasts (7 × 10³ cells/well) and tEnd.1 cells (10⁴ cells/well) in 96-well plates.[3]

  • Treat the cells with Uvaol at concentrations of 1, 10, 25, 50, and 100 µM for 24 hours.[3]

  • After the incubation period, replace the medium with fresh medium containing 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp disp_collect Collect Waste handle_exp->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Hazardous Waste Stream disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

PPE_Selection cluster_ppe PPE Selection Decision task Task Assessment splash Potential for Splash? task->splash dust Potential for Dust/Aerosol? task->dust gloves Wear Nitrile Gloves task->gloves lab_coat Wear Lab Coat task->lab_coat goggles Wear Chemical Goggles splash->goggles Yes respirator Use Respirator dust->respirator Yes face_shield Wear Face Shield goggles->face_shield Large Volume

Caption: Decision-making process for selecting appropriate PPE.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.